Eleclazine
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
inhibits cardiac late sodium current
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUAEEJQYHYLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443211-72-0 | |
| Record name | Eleclazine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eleclazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELECLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Cardioprotective Core: A Technical Guide to Eleclazine's Mechanism of Action in Cardiac Myocytes
For Immediate Release
A Deep Dive into the Electrophysiological Modulation of Cardiac Myocytes by Eleclazine (GS-6615), a Novel Late Sodium Current Inhibitor
This technical guide provides an in-depth exploration of the mechanism of action of this compound (formerly GS-6615), a promising investigational compound for the treatment of cardiac arrhythmias. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions within cardiac myocytes, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.
Executive Summary
This compound is a potent and selective inhibitor of the late sodium current (INaL) in cardiac cells.[1] This aberrant, sustained influx of sodium ions is a key pathological driver in various cardiac conditions, including long QT syndrome (LQTS), ischemic heart disease, and other arrhythmias.[1] By selectively targeting INaL with minimal effect on the peak sodium current (INaP), this compound offers a targeted therapeutic approach to stabilize cardiac repolarization, reduce arrhythmogenic potential, and protect against ischemic injury, without significantly impacting normal cardiac conduction.[1][2]
Core Mechanism of Action: Selective Inhibition of the Late Sodium Current (INaL)
The primary mechanism of action of this compound revolves around its high-affinity, state-dependent binding to voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[3][4] Under normal physiological conditions, these channels inactivate rapidly after depolarization. However, in pathological states, a fraction of these channels fails to inactivate completely, giving rise to a persistent late sodium current (INaL).[1][5]
This sustained inward sodium current has several detrimental downstream effects:
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Prolongation of the Action Potential Duration (APD): The persistent inward positive charge delays repolarization, leading to a prolonged APD and, consequently, a lengthened QT interval on an electrocardiogram.[2][5]
-
Intracellular Sodium and Calcium Overload: The continuous influx of sodium ions elevates intracellular sodium concentration ([Na+]i). This, in turn, affects the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i).[1]
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Arrhythmogenesis: The combination of prolonged APD and calcium overload creates an arrhythmogenic substrate, increasing the risk of early afterdepolarizations (EADs) and triggered arrhythmias.[1][2]
This compound selectively inhibits this pathological INaL, thereby shortening the APD, preventing intracellular sodium and calcium overload, and suppressing arrhythmias.[1][2] This selectivity for the late current over the peak current is crucial for its safety profile, as it avoids the significant conduction slowing associated with broader-spectrum sodium channel blockers.[2]
Signaling Pathway of this compound's Action
Caption: this compound's primary mechanism of action in cardiac myocytes.
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy of this compound is underscored by its potent inhibition of INaL at concentrations that have minimal effects on other cardiac ion currents.
| Parameter | Value | Cell/Tissue Type | Comments | Reference |
| IC50 for INaL Inhibition | ||||
| 0.7 µM | Rabbit ventricular myocytes (ATX-II enhanced) | ATX-II was used to enhance the late sodium current. | [2][6] | |
| ~200 nM | Rat atrial and ventricular myocytes (ATX-II activated) | No significant difference in affinity between atrial and ventricular myocytes. | [3] | |
| 0.6 µM | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) | Determined at a stimulation frequency of 10 Hz, highlighting use-dependent block. | [4][7][8][9] | |
| 2.5 µM | hiPSC-CMs | General sodium current inhibition. | [10] | |
| 736 ± 67 nM | Porcine single atrial myocytes | [11] | ||
| Effects on Peak INa | Minimal | Rabbit ventricular myocytes | In contrast to flecainide, this compound had minimal effects on the peak sodium current. | [2][6] |
| Use-dependent block | Rat atrial and ventricular myocytes | Preferential association with activated states of the channel. | [3] | |
| Effects on Other Ion Currents | ||||
| IKr (hERG) | Weak inhibitor (IC50 ≈ 14.2 µM) | Not specified | Demonstrates selectivity for INaL over the rapid delayed rectifier potassium current. | [8][10][12] |
| Electrophysiological Effects | ||||
| QTc Interval Shortening | Significant | LQT3 Patients | Phase 1 clinical trial data demonstrated a shortening of the QTc interval. | [13] |
| Ventricular Tachycardia (VT) Reduction | 56% reduction in 3- to 7-beat VT | Anesthetized Yorkshire pigs (epinephrine-induced) | Superior to flecainide in suppressing catecholamine-induced VT. | [14] |
| Atrial Fibrillation (AF) Suppression | Suppressed AF in all tested animals | Anesthetized Yorkshire pigs (epinephrine/acetylcholine-induced) | Preceded by a reduction in atrial premature beats. | [11] |
| Ischemia-Induced AF Vulnerability | Reduced fall in AF threshold to 20% | Anesthetized Yorkshire pigs | Conferred dual protection against atrial and ventricular repolarization abnormalities. | [15] |
Experimental Protocols
A comprehensive understanding of this compound's mechanism of action has been elucidated through a variety of experimental models and techniques.
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
Objective: To directly measure the effect of this compound on INaL and other ion currents.
Methodology:
-
Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit, rat) or differentiated from human induced pluripotent stem cells (hiPSC-CMs).
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the sodium current from other currents. To study INaL, a depolarizing pulse is applied, and the current is measured during the late phase of the pulse.
-
Pharmacological Enhancement of INaL: In many studies, agents like sea anemone toxin II (ATX-II) are used to enhance the late sodium current to a measurable level.[2][3]
-
Data Acquisition and Analysis: Currents are recorded before and after the application of varying concentrations of this compound to determine the dose-dependent inhibition and calculate the IC50 value.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp electrophysiology experiments.
Langendorff-Perfused Heart Model
Objective: To assess the effects of this compound on global cardiac electrophysiology in an ex vivo setting.
Methodology:
-
Heart Isolation: The heart is excised from an animal (e.g., rabbit) and mounted on a Langendorff apparatus.
-
Perfusion: The coronary arteries are perfused with an oxygenated physiological solution, allowing the heart to continue beating.
-
Electrogram Recording: Monophasic action potential (MAP) electrodes or multiple epicardial electrodes are placed on the ventricular surface to record electrical activity.
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Programmed Electrical Stimulation: The heart is paced at a fixed cycle length, and programmed electrical stimulation is used to measure parameters such as the ventricular refractory period.
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Induction of Arrhythmias: Arrhythmias can be induced by various means, such as rapid pacing or the application of pro-arrhythmic agents.
-
Drug Perfusion: this compound is added to the perfusate, and its effects on action potential duration, refractoriness, and arrhythmia susceptibility are measured.
Use-Dependent and State-Dependent Block
This compound exhibits use-dependent and state-dependent inhibition of sodium channels, meaning its blocking effect is more pronounced at higher heart rates and when the channels are in the activated or inactivated states.[3][8] This property is attributed to its rapid binding and moderate unbinding kinetics.[4][16] The preferential binding to activated channels contributes to its efficacy in terminating tachyarrhythmias, where a higher frequency of channel activation occurs.[8]
Logical Relationship of Use-Dependent Block
Caption: Logical relationship of this compound's use-dependent block.
Conclusion
This compound's mechanism of action is centered on the selective and potent inhibition of the late sodium current in cardiac myocytes. This targeted approach effectively counteracts the primary drivers of arrhythmogenesis in several pathological conditions by shortening the action potential duration and preventing intracellular sodium and calcium overload. The quantitative data and experimental findings to date strongly support its development as a novel anti-arrhythmic agent with a potentially favorable safety profile. Further research and clinical trials will continue to elucidate its full therapeutic potential in managing life-threatening cardiac arrhythmias.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 6. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. gilead.com [gilead.com]
- 14. This compound, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the cardiac late sodium current with this compound protects against ischemia-induced vulnerability to atrial fibrillation and reduces atrial and ventricular repolarization abnormalities in the absence and presence of concurrent adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Synthesis of Eleclazine: A Technical Guide for Researchers
An In-depth Examination of a Selective Late Sodium Current Inhibitor for Cardiac Arrhythmias
Abstract
Eleclazine (GS-6615) is a novel, potent, and selective inhibitor of the late sodium current (INaL) developed by Gilead Sciences for the potential treatment of cardiac arrhythmias, particularly Long QT Syndrome Type 3 (LQT3).[1] Enhanced INaL is a key pathophysiological driver in several cardiac channelopathies, leading to action potential prolongation, early afterdepolarizations, and subsequent arrhythmias. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Late Sodium Current and its Pathophysiological Role
The cardiac action potential is initiated by a rapid, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or "late" sodium current (INaL) that continues throughout the plateau phase of the action potential.
Under normal physiological conditions, the INaL is very small. However, in pathological states such as Long QT Syndrome Type 3 (LQT3), ischemic heart disease, and heart failure, the INaL can be significantly enhanced.[2] This augmented inward current delays cardiac repolarization, prolongs the action potential duration (APD), and can lead to a pro-arrhythmic state characterized by early afterdepolarizations (EADs) and triggered arrhythmias. Therefore, selective inhibition of the late sodium current represents a promising therapeutic strategy for the management of these cardiac disorders.
Discovery and Rationale for Development of this compound
This compound (formerly GS-6615) was developed by Gilead Sciences as a second-generation late sodium current inhibitor with improved potency and selectivity over earlier compounds like ranolazine.[3] The primary goal was to create a molecule that could effectively target the enhanced INaL associated with pathological conditions without significantly affecting the peak sodium current, which is crucial for normal cardiac conduction. By selectively inhibiting the late component, this compound aims to normalize the action potential duration and suppress arrhythmias with a reduced risk of pro-arrhythmic effects often associated with non-selective sodium channel blockers.
Chemical Synthesis of this compound
This compound is chemically known as 4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-dihydrobenzo[f][4]oxazepin-5(2H)-one.[5] While the specific, proprietary synthesis protocol from Gilead Sciences is not publicly detailed, the synthesis of the 3,4-dihydrobenzo[f][4]oxazepin-5(2H)-one core and similar derivatives has been described in the chemical literature. The synthesis would likely involve a multi-step process culminating in the coupling of the pyrimidin-2-ylmethyl moiety and the 4-(trifluoromethoxy)phenyl group to the core benzoxazepinone structure.
A plausible synthetic approach could involve the initial construction of the 3,4-dihydrobenzo[f][6][4]oxazepin-5(2H)-one scaffold, followed by N-alkylation with 2-(chloromethyl)pyrimidine and a Suzuki or similar cross-coupling reaction to introduce the 4-(trifluoromethoxy)phenyl group at the 7-position.
Mechanism of Action
This compound is a potent and selective inhibitor of the late sodium current (INaL) mediated by the Nav1.5 channel.[1] In pathological conditions where INaL is enhanced, this compound binds to the sodium channel and preferentially inhibits this persistent current. This action shortens the prolonged action potential duration, reduces the temporal dispersion of repolarization, and suppresses the triggers for cardiac arrhythmias.[5]
A key feature of this compound is its high selectivity for the late INa over the peak INa. This selectivity is crucial for its therapeutic window, as significant inhibition of the peak current could lead to conduction abnormalities and other adverse cardiac effects.
Figure 1: Pathophysiological cascade of enhanced late sodium current and the inhibitory action of this compound.
Pharmacological Profile
The pharmacological activity of this compound has been characterized in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Cell Type | Value | Reference(s) |
| IC50 (Late INa) | Rabbit | Ventricular Myocytes | 0.7 µM | [2] |
| IC50 (Late INa) | Porcine | Atrial Myocytes | 736 ± 67 nM | |
| IC50 (Potassium Current) | - | - | ~14.2 µM | [3] |
| IC50 (Sodium Current in hiPSC-CMs) | Human | iPSC-Cardiomyocytes | 2.5 µM | [3] |
Table 2: Preclinical Efficacy of this compound
| Model | Species | Effect | Dosage | Reference(s) |
| Epinephrine-induced APBs | Porcine | >3-fold reduction | 0.9 mg/kg (IV) | |
| Epinephrine/Acetylcholine-induced AF | Porcine | Suppression in all animals tested | 0.3 and 0.9 mg/kg (IV) | |
| ATX-II Induced Arrhythmias | Rabbit | Suppression | 0.03 and 0.3 µM | [5] |
Key Preclinical and Clinical Findings
Preclinical studies in rabbit and porcine models of cardiac arrhythmia have demonstrated the efficacy of this compound in suppressing arrhythmias and normalizing cardiac repolarization.[5] These studies often utilize Anemone Toxin II (ATX-II), a potent enhancer of the late sodium current, to mimic the pathophysiology of LQT3.[2]
Clinical trials have investigated the safety and efficacy of this compound in patients with LQT3. While some studies showed a shortening of the QTc interval, the overall clinical development program for this compound has faced challenges, and some trials were terminated.
Detailed Experimental Protocols
Measurement of Late Sodium Current via Whole-Cell Patch Clamp
This protocol is adapted from standard electrophysiological techniques used to characterize ion channel function.[6]
Objective: To measure the peak and late sodium currents in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing Nav1.5).
Materials:
-
Isolated cardiomyocytes or cultured cells expressing Nav1.5
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution containing appropriate ions and buffers
-
Pharmacological agents (e.g., this compound, TTX for current subtraction)
Procedure:
-
Prepare isolated cardiomyocytes or culture cells on glass coverslips.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels, followed by a depolarizing step (e.g., to -10 mV for 300 ms) to activate the channels.
-
Record the resulting currents. The peak inward current is the peak INa, and the sustained current measured towards the end of the depolarizing pulse (e.g., average of the last 100 ms) is the late INa.[6]
-
To isolate the sodium current, perform experiments in the presence and absence of a specific sodium channel blocker like tetrodotoxin (TTX) and use subtraction.
-
Apply this compound at various concentrations to determine its effect on both peak and late INa and to calculate the IC50.
Figure 2: Workflow for whole-cell patch clamp measurement of sodium currents.
In Vivo Model of LQT3 using Anemone Toxin II (ATX-II)
This protocol describes the induction of an LQT3 phenotype in an animal model to test the efficacy of anti-arrhythmic compounds.[2]
Objective: To create an in vivo model of enhanced late sodium current and arrhythmia susceptibility to evaluate the effects of this compound.
Materials:
-
Animal model (e.g., rabbit, guinea pig)
-
Anemone Toxin II (ATX-II)
-
Anesthesia and surgical equipment
-
ECG recording system
-
Intravenous infusion setup
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Implant ECG leads to monitor cardiac electrical activity.
-
Establish intravenous access for drug administration.
-
Record baseline ECG for a sufficient period.
-
Administer a continuous infusion or bolus injection of ATX-II at a concentration known to enhance the late sodium current (e.g., 3 nM).[5]
-
Monitor the ECG for changes indicative of an LQT3 phenotype, such as QT interval prolongation and the occurrence of arrhythmias.
-
Once a stable pro-arrhythmic state is achieved, administer this compound intravenously.
-
Continuously record the ECG to assess the effect of this compound on the QT interval and arrhythmia burden.
-
Analyze the ECG data to quantify the effects of this compound.
Conclusion
This compound is a highly selective inhibitor of the late sodium current that has shown promise in preclinical models of cardiac arrhythmia. Its development highlights the therapeutic potential of targeting the enhanced INaL in conditions such as Long QT Syndrome Type 3. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties of this compound and other late sodium current inhibitors. While clinical development has faced obstacles, the scientific foundation for selective INaL inhibition remains a compelling area of cardiovascular research.
References
- 1. metrionbiosciences.com [metrionbiosciences.com]
- 2. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
Foster City, CA – November 5, 2025 – This technical guide provides an in-depth analysis of the molecular target validation of Eleclazine (formerly GS-6615), a potent and selective inhibitor of the late sodium current (INaL) mediated by the cardiac sodium channel Nav1.5. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiology, electrophysiology, and pharmacology.
This compound has been investigated for its therapeutic potential in treating cardiac arrhythmias, such as Long QT Syndrome Type 3 (LQT3), by specifically targeting the aberrant late sodium current that contributes to cardiac electrical instability.[1][2][3] This guide will detail the mechanism of action, summarize key quantitative data, outline experimental protocols for target validation, and provide visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Selective Inhibition of the Late Sodium Current
The primary molecular target of this compound is the voltage-gated sodium channel Nav1.5, which is encoded by the SCN5A gene and is crucial for the initiation and propagation of the action potential in cardiomyocytes.[4][5] Under pathological conditions, mutations in Nav1.5 or other cellular stressors can lead to incomplete inactivation of the channel, resulting in a persistent or "late" sodium current (INaL).[1][3] This sustained inward current contributes to intracellular sodium and calcium overload, prolonging the action potential duration and increasing the risk of life-threatening arrhythmias.[1]
This compound selectively inhibits this pathological late sodium current with significantly greater potency than its effect on the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[1][6] This selectivity is crucial for its therapeutic window, as significant inhibition of the peak current could lead to pro-arrhythmic effects by slowing cardiac conduction.[2]
The inhibitory action of this compound on Nav1.5 is characterized by its use-dependent and voltage-dependent properties.[7][8] This means that the drug preferentially binds to and blocks the channel when it is in the open or inactivated states, which are more prevalent during rapid heart rates or in depolarized tissues characteristic of ischemic conditions.[7][8][9] While the precise binding site has not been fully elucidated, it is hypothesized to be within the inner pore of the channel, similar to other local anesthetic drugs.[2]
Quantitative Analysis of this compound's Potency
The potency of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) for both the late and peak sodium currents.
| Parameter | Cell Type/Expression System | Condition | IC50 Value | Reference |
| INaL Inhibition | Rat Atrial & Ventricular Myocytes | ATX-II Induced | ~200 nM | [7][8] |
| Use-Dependent Block of INaP | Human iPSC-derived Cardiomyocytes | 10 Hz stimulation | 0.6 µM | [9][10] |
| Tonic Block of INaP | Human iPSC-derived Cardiomyocytes | - | 2.5 µM | [4] |
Table 1: Potency of this compound on Late Sodium Current (INaL)
| Drug | Cell Type | Use-Dependent Block IC50 (µM) | Reference |
| This compound | Human iPSC-derived Cardiomyocytes | 0.6 | [9][10] |
| GS-967 | Human iPSC-derived Cardiomyocytes | 0.07 | [9][10] |
| Ranolazine | Human iPSC-derived Cardiomyocytes | 7.8 | [9][10] |
| Lidocaine | Human iPSC-derived Cardiomyocytes | 133.5 | [9][10] |
| Lacosamide | Human iPSC-derived Cardiomyocytes | 158.5 | [9][10] |
Table 2: Comparative Potency of Sodium Channel Blockers (Use-Dependent Block)
Experimental Protocols for Target Validation
The validation of this compound's molecular target relies on a suite of electrophysiological and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the effects of a compound on ion channel function.
-
Cell Preparation:
-
Primary Cardiomyocytes: Atrial and ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit).[7][8]
-
hiPSC-derived Cardiomyocytes: Human induced pluripotent stem cells are differentiated into cardiomyocytes, providing a human-relevant model.[4][9][10]
-
Heterologous Expression Systems: The human SCN5A gene is expressed in cell lines (e.g., tsA201, HEK293) that do not endogenously express the channel, allowing for the study of the channel in isolation.[4]
-
-
Recording Configuration: The whole-cell configuration is established using a glass micropipette to gain electrical access to the cell's interior.
-
Voltage Protocols:
-
INaL Measurement: To isolate the small late current, specific voltage protocols are used, often in the presence of a Nav1.5 channel agonist like Anemone Toxin II (ATX-II) that enhances INaL.[7][8]
-
INaP Measurement: A brief depolarizing pulse from a hyperpolarized holding potential is used to elicit the large peak current.
-
Use-Dependency: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channel.[9][10]
-
State-Dependency: Protocols are designed to measure the drug's affinity for the resting, open, and inactivated states of the channel by manipulating the holding potential and pre-pulse duration.
-
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC50 values for tonic and use-dependent block.
Site-Directed Mutagenesis
To investigate the potential binding site of this compound, specific amino acid residues within the Nav1.5 channel protein, particularly in the pore region, can be mutated. The effect of this compound is then re-evaluated on the mutant channels using patch-clamp electrophysiology. A significant change in the IC50 value for a particular mutant would suggest that the mutated residue is involved in the drug's binding or mechanism of action.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in this compound's target validation.
Caption: this compound's preferential binding to open and inactivated Nav1.5 states to inhibit INaL.
Caption: A multi-stage workflow for the validation of this compound's action on Nav1.5 channels.
Conclusion
The molecular target validation of this compound in Nav1.5 channels is robust, supported by extensive electrophysiological data demonstrating its potent and selective inhibition of the late sodium current. Its use- and voltage-dependent properties make it a promising candidate for targeting pathological states of cardiac excitability. The experimental framework outlined in this guide provides a comprehensive approach for the continued investigation and development of selective Nav1.5 inhibitors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
- 7. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleclazine's Attenuation of Intracellular Sodium and Calcium Overload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eleclazine (formerly GS-6615) is a selective inhibitor of the late cardiac sodium current (late INa). Under pathological conditions such as myocardial ischemia and in certain genetic channelopathies like Long QT Syndrome Type 3 (LQT3), an increase in the late INa leads to an overload of intracellular sodium (Na+). This sodium accumulation subsequently drives an increase in intracellular calcium (Ca2+) via the reverse mode of the sodium-calcium exchanger (NCX). The resultant calcium overload is a key contributor to cardiac arrhythmias and cellular injury. This compound, by potently and selectively blocking the late INa, mitigates this pathological cascade, thereby reducing intracellular sodium and calcium overload and restoring normal cardiac electrophysiology. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.
Mechanism of Action: Targeting the Late Sodium Current
The primary pharmacological action of this compound is the selective inhibition of the late component of the fast sodium current in cardiomyocytes.[1] Unlike the transient peak sodium current responsible for the rapid depolarization of the cardiac action potential, the late sodium current is a sustained inward current that persists during the plateau phase. In disease states, this current is enhanced, leading to a significant influx of sodium ions.[1]
This compound's selectivity for the late INa over the peak INa is a crucial aspect of its therapeutic profile, as it avoids the proarrhythmic effects associated with non-selective sodium channel blockers. By specifically targeting the pathological late current, this compound reduces the intracellular sodium concentration without significantly affecting the normal cardiac action potential upstroke.[1][2] This reduction in intracellular sodium alleviates the subsequent calcium overload by promoting the forward (calcium-efflux) mode of the Na+/Ca2+ exchanger.[1][3]
Signaling Pathway
The following diagram illustrates the pathological cascade leading to sodium and calcium overload and the site of action for this compound.
Caption: Pathological cascade and this compound's site of action.
Quantitative Data
Preclinical Data: Potency and Selectivity
The inhibitory potency of this compound on the late sodium current has been quantified in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Parameter | Species/Cell Type | Experimental Condition | IC50 (µM) | Reference |
| Late INa Inhibition | Rabbit Ventricular Myocytes | Holding Potential: -120 mV | 0.72 ± 0.06 | [2] |
| Late INa Inhibition | Rabbit Ventricular Myocytes | Holding Potential: -80 mV | 0.26 ± 0.01 | [2] |
| Use-Dependent Peak INa Block | Human iPSC-derived Cardiomyocytes | 10 Hz stimulation | 0.6 | [4] |
| Peak INa Inhibition | Rabbit Ventricular Myocytes | 10 µM this compound | ~8.8% inhibition | [2] |
iPSC: induced pluripotent stem cell
Clinical Data: Electrophysiological Effects in LQT3 Patients
A Phase 3 clinical trial evaluated the efficacy of this compound in patients with Long QT Syndrome Type 3 (LQT3), a condition characterized by an enhanced late sodium current.
| Study Population | This compound Dose | Duration | Primary Endpoint | Result | p-value | Reference |
| 41 subjects with genotype-confirmed LQT3 | 6 mg once daily | 24 weeks | Change in mean daytime QTcF | -8.5 ms (SD 18.03) | <0.01 | [5] |
QTcF: QT interval corrected for heart rate using the Fridericia formula.
Experimental Protocols
Measurement of Late Sodium Current (Patch-Clamp Electrophysiology)
The whole-cell patch-clamp technique is employed to measure the late sodium current in isolated cardiomyocytes.[6][7]
Objective: To quantify the inhibitory effect of this compound on the late INa.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rabbit ventricle) and plated on glass coverslips.
-
Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular ionic environment, typically containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution: The cells are bathed in a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate the sodium current, other ion channel blockers (e.g., nifedipine for L-type Ca2+ channels, and appropriate blockers for K+ channels) are added.
-
Voltage-Clamp Protocol: A gigaseal is formed between the micropipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -120 mV to ensure availability of sodium channels. Depolarizing pulses (e.g., to -20 mV for 500 ms) are applied to elicit both peak and late sodium currents.
-
Data Acquisition: The resulting currents are recorded and amplified. The late INa is measured as the mean current during the final 100-200 ms of the depolarizing pulse.
-
Drug Application: this compound is perfused at various concentrations, and the dose-dependent inhibition of the late INa is determined to calculate the IC50 value.
Caption: Workflow for patch-clamp measurement of late INa.
Measurement of Intracellular Sodium ([Na+]i)
The fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI) is used to measure intracellular sodium concentrations.[8][9]
Objective: To determine the effect of this compound on intracellular sodium accumulation.
Methodology:
-
Cell Loading: Cardiomyocytes are incubated with the cell-permeant form of the dye, SBFI-AM (acetoxymethyl ester), typically at 5-10 µM for 60-90 minutes at room temperature. A non-ionic detergent like Pluronic F-127 may be used to aid in dye loading. Probenecid can be included to prevent dye leakage.[8]
-
De-esterification: After loading, cells are washed and incubated in a dye-free solution for at least 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active SBFI inside the cell.
-
Fluorescence Measurement: The cells are placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The SBFI is excited at two wavelengths, typically 340 nm (Na+-bound) and 380 nm (Na+-free), and the emission is collected at ~510 nm.[10]
-
Experimental Conditions: To induce sodium overload, cells can be treated with a late INa enhancer (e.g., anemone toxin II) or subjected to simulated ischemic conditions.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated. This ratio is proportional to the intracellular sodium concentration. An in-situ calibration is performed at the end of each experiment using ionophores (e.g., gramicidin and monensin) in solutions with known sodium concentrations to convert the fluorescence ratio to absolute [Na+]i values.[8][9]
-
Effect of this compound: The experiment is repeated in the presence of this compound to quantify its ability to prevent or reduce the rise in [Na+]i.
Measurement of Intracellular Calcium ([Ca2+]i)
The ratiometric fluorescent indicator Fura-2 is commonly used for measuring intracellular calcium concentrations in cardiomyocytes.[11][12][13][14]
Objective: To assess the effect of this compound on intracellular calcium overload secondary to sodium accumulation.
Methodology:
-
Cell Loading: Cardiomyocytes are loaded with Fura-2 AM (typically 2-5 µM) for 10-20 minutes at room temperature in a physiological buffer.[11][13]
-
De-esterification: Following loading, cells are washed and incubated in a dye-free buffer for at least 20-30 minutes to allow for complete de-esterification of the dye.[13]
-
Fluorescence Imaging: The coverslip with the loaded cells is mounted on a perfusion chamber on an inverted microscope. The cells are excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.
-
Induction of Calcium Overload: Similar to the sodium measurements, calcium overload is induced by enhancing the late INa or through simulated ischemia.
-
Data Analysis: The ratio of the fluorescence emission at the two excitation wavelengths (F340/F380) provides a measure of the intracellular calcium concentration. Calibration can be performed to convert the ratio to absolute calcium concentrations.
-
Effect of this compound: The protocol is repeated with the co-application of this compound to determine its effect on mitigating the rise in intracellular calcium.
Caption: Workflow for intracellular calcium measurement using Fura-2.
Conclusion
This compound represents a targeted therapeutic approach for cardiovascular diseases characterized by enhanced late sodium current. Its selective inhibition of late INa effectively reduces the pathological intracellular sodium overload and the consequent calcium overload, which are central to the pathophysiology of arrhythmias and ischemic cell damage. The quantitative data from both preclinical and clinical studies support its mechanism of action and therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other late sodium current inhibitors in drug discovery and development. Despite promising preclinical and early clinical results, the development of this compound for hypertrophic cardiomyopathy and ventricular tachyarrhythmias was discontinued following the termination of the LIBERTY-HCM trial due to a lack of efficacy.[15][16] Nevertheless, the study of this compound has provided valuable insights into the role of the late sodium current in cardiac pathophysiology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 4. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 11. Measurement of Intracellular Ca2+ Concentration [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. ionoptix.com [ionoptix.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hcmbeat.com [hcmbeat.com]
- 16. hcmbeat.com [hcmbeat.com]
An In-depth Technical Guide to the Investigational Studies on Eleclazine for Ischemic Heart Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug Eleclazine (GS-6615) concerning its development for ischemic heart disease. It covers the core mechanism of action, key preclinical findings, and clinical trial designs. This compound is a potent and selective inhibitor of the cardiac late sodium current (INaL), a pathological current that is enhanced during myocardial ischemia and contributes to arrhythmias and cellular injury.[1][2] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued by Gilead Sciences.[3][4]
Core Mechanism of Action
Under normal physiological conditions, cardiac sodium channels open briefly to allow a rapid influx of sodium (peak INa), initiating the cardiac action potential.[1] However, in pathological states such as myocardial ischemia, a fraction of these channels fails to inactivate completely, leading to a persistent or "late" sodium current (INaL).[1]
This sustained INaL leads to an overload of intracellular sodium ([Na+]i). The elevated [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing an influx of calcium ([Ca2+]i) into the cardiomyocyte.[1] This calcium overload is cytotoxic, leading to electrical instability, mechanical dysfunction, and exacerbation of ischemic injury.[1][5]
This compound selectively inhibits the late sodium current (INaL) with high potency, having minimal effect on the peak INa required for normal cardiac conduction.[1][2] By blocking INaL, this compound prevents the downstream sodium and calcium overload, thereby protecting cardiac cells from ischemic damage and reducing the propensity for arrhythmias.[1]
Preclinical Investigational Studies
This compound demonstrated significant anti-arrhythmic and cardioprotective effects in various preclinical animal models of myocardial ischemia.
Key Preclinical Findings
In rabbit models of acute myocardial ischemia, this compound was shown to suppress ventricular tachycardia (VT) and ventricular fibrillation (VF).[2] In more complex models of heart failure with ischemia-reperfusion (IR) injury, this compound reduced action potential duration dispersion and improved intracellular calcium handling, which are known mechanisms for suppressing arrhythmias.[6][7]
Studies in porcine models of ischemia provided further evidence of efficacy. This compound was found to confer dual protection against vulnerability to both atrial and ventricular arrhythmias.[8] It significantly mitigated ischemia-induced increases in key arrhythmogenic markers, including T-wave alternans (TWA) and spatial dispersion of repolarization (Tpeak-Tend interval).[8] Notably, these benefits were observed without causing negative inotropic effects (a reduction in contractility).[8]
Data from Preclinical Efficacy Studies
The following table summarizes key quantitative outcomes from a pivotal preclinical study in a porcine model of ischemia.
| Parameter | Ischemia-Induced Change (Control) | Effect of this compound on Ischemia-Induced Change | Reference |
| Ventricular Repolarization | |||
| T-Wave Alternans (TWA) | +861% | 81% reduction | [8] |
| T-Wave Heterogeneity | +286% | 23% reduction | [8] |
| Tpeak-Tend Interval | +74% | 28% reduction | [8] |
| Atrial Repolarization | |||
| Atrial TWA (TWAa) | +2850% | 64% suppression | [8] |
| Atrial Fibrillation (AF) Threshold | -65% (Lowered) | Reduced the fall to only 20% | [8] |
Experimental Protocol: Porcine Model of Ischemia-Induced Arrhythmia
This protocol provides a representative methodology used in preclinical investigations.
Objective: To assess if selective INaL inhibition with this compound protects against ischemia-induced atrial and ventricular repolarization abnormalities.
-
Animal Model: Male Yorkshire pigs were anesthetized with chloralose and mechanically ventilated. The chest was opened via a median sternotomy to expose the heart.
-
Instrumentation: Catheters were placed for drug administration and hemodynamic monitoring. A multi-electrode "sock" was placed over the ventricles to record epicardial electrocardiograms.
-
Ischemia Induction: Myocardial ischemia was induced by a 75% partial occlusion of the proximal left circumflex coronary artery for a duration of 5 minutes.
-
Drug Administration: this compound was administered as an intravenous (IV) bolus of 0.9 mg/kg over 15 minutes.
-
Endpoint Measurement:
-
Atrial Fibrillation (AF) Threshold: The electrical current required to induce AF was measured. A lower threshold indicates increased vulnerability.
-
Ventricular Repolarization: T-wave alternans (TWA), T-wave heterogeneity, and the Tpeak-Tend interval were quantified from the sock electrode recordings.
-
-
Study Workflow: Measurements were taken at baseline, during ischemia before drug administration, and during ischemia after this compound administration.
Clinical Development Program
This compound was evaluated in Phase 1 and Phase 2 clinical trials for several cardiovascular conditions, including chronic stable angina, long QT syndrome, and hypertrophic cardiomyopathy (HCM).[3][9] However, the program did not advance to Phase 3 for ischemic indications and was ultimately discontinued.
Overview of Key Clinical Trials
A Phase 2 trial (NCT02377336) was designed to evaluate this compound in subjects with chronic stable angina and coronary artery disease, but its results are not publicly available, and the trial is marked as withdrawn.[3] The most visible trial was the LIBERTY-HCM study, which was terminated before completion.[4][10]
| Trial Identifier | Phase | Condition | Status | Reference |
| NCT02377336 | 2 | Chronic Stable Angina | Withdrawn | [3] |
| LIBERTY-HCM (NCT02291237) | 2 | Hypertrophic Cardiomyopathy | Terminated | [4][10] |
| NCT02441829 | 1 | Pharmacokinetics in Renal Impairment | Completed | [11] |
| NCT02412098 | 1 | Pharmacokinetics in Hepatic Impairment | Completed | [12] |
Clinical Trial Protocol: LIBERTY-HCM Study Design
While not strictly an ischemic heart disease trial, the LIBERTY-HCM study protocol provides insight into the clinical investigation of this compound.
Objective: To evaluate the effect of this compound on exercise capacity in patients with symptomatic hypertrophic cardiomyopathy.[10]
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Patient Population:
-
Inclusion Criteria: Adults (18-65 years) with a confirmed diagnosis of HCM, exertional symptoms (NYHA Class ≥ II dyspnea or CCS Class ≥ II angina), and baseline peak VO2 < 80% of predicted.[10]
-
Exclusion Criteria: Known coronary artery disease, significant aortic stenosis, or left ventricular systolic dysfunction (ejection fraction < 50%).[10]
-
-
Intervention:
-
Primary Endpoint: The primary outcome was the change in exercise capacity as measured by peak oxygen uptake (VO2) during a cardiopulmonary exercise test (CPET) at Week 24.[10]
Conclusion
This compound is a selective inhibitor of the late sodium current that showed considerable promise in preclinical models of myocardial ischemia by targeting a core mechanism of ischemia-induced cellular injury and arrhythmogenesis. Its ability to reduce electrical instability without impairing contractility made it an attractive therapeutic candidate. However, despite the strong preclinical rationale, the clinical development program for ischemic heart disease and other cardiac conditions was discontinued. The available data serves as a valuable case study for drug development professionals on the challenges of translating preclinical efficacy into clinical success for novel cardiovascular agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. hcmbeat.com [hcmbeat.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the cardiac late sodium current with this compound protects against ischemia-induced vulnerability to atrial fibrillation and reduces atrial and ventricular repolarization abnormalities in the absence and presence of concurrent adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effect of this compound (GS-6615) on Exercise Capacity in Subjects With Symptomatic Hypertrophic Cardiomyopathy [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Eleclazine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleclazine is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2] Under pathological conditions such as myocardial ischemia and heart failure, the late sodium current is enhanced, leading to intracellular sodium and calcium overload, which can cause cardiac arrhythmias.[1] By selectively blocking this late current, this compound helps to restore normal cardiac electrophysiology. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in common in vitro assays to study its effects on cardiac ion channels and intracellular calcium dynamics.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The table below summarizes the key physicochemical properties of this compound and its solubility in common laboratory solvents.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆F₃N₃O₃ | Internal Data |
| Molecular Weight | 415.37 g/mol | Internal Data |
| Solubility in DMSO | ≥100 mg/mL | Internal Data |
| Solubility in Ethanol | Limited | Internal Data |
| Solubility in Water | Insoluble | Internal Data |
Preparation of this compound Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Whole-Cell Voltage-Clamp Assay for Late Sodium Current (INaL)
This protocol describes the measurement of the late sodium current in isolated cardiomyocytes using the whole-cell patch-clamp technique to assess the inhibitory effect of this compound.
Materials:
-
Isolated primary cardiomyocytes or a suitable cell line expressing cardiac sodium channels (e.g., HEK293 cells stably expressing Nav1.5)
-
Extracellular (bath) solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with CsOH.
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Protocol:
-
Cell Preparation: Plate the cardiomyocytes on glass coverslips and allow them to adhere.
-
Solution Preparation: Prepare and filter the extracellular and intracellular solutions.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Perfuse the cell with the extracellular solution and record the baseline INaL. A typical voltage protocol to elicit INaL is to hold the cell at -120 mV and apply a depolarizing pulse to -20 mV for 500 ms.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is constant across all conditions.
-
Data Acquisition: Record the INaL in the presence of this compound after the current has reached a steady state.
-
Data Analysis: Measure the peak and late components of the sodium current. The late current is typically measured as the mean current during the last 50-100 ms of the depolarizing pulse. Calculate the percentage of inhibition of INaL by this compound.
Intracellular Calcium Measurement
This protocol outlines the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration in response to this compound treatment.[3][4][5]
Materials:
-
Isolated cardiomyocytes or a suitable cardiac cell line
-
Fura-2 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Cell Plating: Seed the cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images by exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation (Optional): To induce an increase in INaL and subsequent calcium overload, cells can be stimulated with a Nav channel agonist (e.g., Anemonia sulcata toxin II - ATX-II).
-
This compound Treatment: Add the desired concentration of this compound to the cells and incubate for an appropriate time.
-
Post-Treatment Measurement: Acquire fluorescence images after this compound treatment.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio corresponds to an increase in intracellular calcium. Compare the ratios before and after this compound treatment to determine its effect on intracellular calcium levels.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the late Na_v1.5 current, preventing Na+ and Ca2+ overload and arrhythmias.
Experimental Workflow for this compound Stock Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing of Eleclazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for Eleclazine (formerly GS-6615) in preclinical animal studies, focusing on porcine and rabbit models of cardiac arrhythmias. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this selective late sodium current (INaL) inhibitor.
Quantitative Data Summary
The following tables summarize the dosing and efficacy of this compound in key preclinical animal models.
Table 1: Dosing Regimen and Efficacy of this compound in a Porcine Model of Atrial Fibrillation
| Parameter | Value | Animal Model | Details | Reference |
| Dose | 0.3 mg/kg and 0.9 mg/kg | Yorkshire Pigs | Intravenous (IV) infusion over 15 minutes. | [1] |
| Plasma Concentration | 828 ± 45.8 nM | Yorkshire Pigs | Measured at 120 minutes after a 0.9 mg/kg IV dose. | [1] |
| Efficacy | >3-fold reduction in epinephrine-induced Atrial Premature Beats (APBs) | Yorkshire Pigs | Observed after the 0.9 mg/kg IV dose. | [1] |
| Suppression of acetylcholine-induced Atrial Fibrillation (AF) | Yorkshire Pigs | Pretreatment with this compound suppressed AF in all tested animals. | [1] | |
| 7% shortening of ventricular QT and atrial PTa intervals | Yorkshire Pigs | [1] | ||
| Reduction in atrial repolarization alternans and heterogeneity | Yorkshire Pigs | [1] |
Table 2: Dosing and Efficacy of this compound in a Rabbit Model of Long QT Syndrome
| Parameter | Value | Animal Model | Details | Reference |
| Concentration (IC50) | 0.7 µM | Rabbit Ventricular Myocytes | Inhibition of anemone toxin-II (ATX-II) enhanced late INa. | [2] |
| Efficacy | Shortened ATX-II induced prolongation of Action Potential Duration (APD), Monophasic Action Potential Duration (MAPD), and QT interval. | Rabbit Cardiac Preparations | [2] | |
| Decreased spatiotemporal dispersion of repolarization and ventricular arrhythmias. | Rabbit Cardiac Preparations | [2] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in these preclinical models are not extensively reported in the currently available literature.
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action
This compound is a selective inhibitor of the late component of the cardiac sodium current (INaL).[3][4] Under pathological conditions such as myocardial ischemia and certain genetic mutations, the late sodium current is enhanced, leading to an overload of intracellular sodium ([Na+]i).[5] This sodium overload subsequently leads to an increase in intracellular calcium ([Ca2+]i) via the Na+/Ca2+ exchanger, contributing to electrical instability, arrhythmias, and contractile dysfunction.[5][6] By inhibiting INaL, this compound mitigates these downstream pathological effects.[6] The PI3K/Akt signaling pathway has been implicated in the regulation of INaL, with downregulation of this pathway associated with increased INaL and atrial fibrillation.[6][7]
Mechanism of action of this compound.
Experimental Workflow: Porcine Atrial Fibrillation Model
This workflow outlines the key steps for inducing atrial fibrillation in a porcine model to test the efficacy of this compound.
Porcine Atrial Fibrillation Model Workflow.
Experimental Workflow: Rabbit Long QT Syndrome Model
This workflow details the procedure for creating a long QT syndrome phenotype in an isolated rabbit heart preparation to assess the effects of this compound.
Rabbit Long QT Syndrome Model Workflow.
Detailed Experimental Protocols
Protocol 1: Induction of Atrial Fibrillation in a Porcine Model
Objective: To induce a state of atrial fibrillation (AF) in an anesthetized pig to evaluate the anti-arrhythmic effects of this compound.[1][8]
Materials:
-
Yorkshire pigs
-
Anesthetics (e.g., ketamine, xylazine, isoflurane)
-
Intravenous catheters
-
ECG recording equipment
-
Epinephrine solution
-
Acetylcholine solution
-
This compound formulated for intravenous administration
-
Vehicle control
Procedure:
-
Animal Preparation: Anesthetize the pig according to institutional guidelines and establish intravenous access for drug administration and fluid maintenance.
-
Instrumentation: Place ECG leads for continuous monitoring of cardiac rhythm.
-
Baseline Recordings: Record baseline ECG and other relevant electrophysiological parameters for a stable period.
-
Drug Administration: Administer a bolus intravenous infusion of either this compound (0.3 or 0.9 mg/kg) over 15 minutes or a corresponding volume of vehicle.
-
Induction of Atrial Fibrillation:
-
Data Collection: Continuously record the ECG throughout the induction procedure and for a predefined observation period to monitor for the onset and duration of AF.
-
Analysis: Compare the incidence and duration of AF, as well as changes in QT interval and other electrophysiological parameters, between the this compound-treated and vehicle-treated groups.
Protocol 2: Induction of a Long QT Syndrome Phenotype in an Isolated Rabbit Heart
Objective: To create an ex vivo model of Long QT Syndrome (LQTS) to assess the effects of this compound on action potential duration and arrhythmias.[2]
Materials:
-
New Zealand White rabbits
-
Langendorff perfusion system
-
Tyrode's solution
-
Anemone Toxin-II (ATX-II)
-
This compound
-
Microelectrodes for recording action potentials and monophasic action potentials
-
ECG recording electrodes
Procedure:
-
Heart Isolation: Anesthetize the rabbit and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with oxygenated Tyrode's solution at a constant temperature and pressure.
-
Baseline Recordings: After a stabilization period, record baseline ECG, action potential duration (APD), and monophasic action potential duration (MAPD).
-
Induction of LQTS Phenotype: Add Anemone Toxin-II (ATX-II) to the perfusate. ATX-II is a potent enhancer of the late sodium current, mimicking the cellular phenotype of LQT3.[9]
-
Confirmation of Phenotype: Confirm the development of the LQTS phenotype by observing a significant prolongation of the APD, MAPD, and QT interval.
-
This compound Administration: Introduce this compound into the perfusate at the desired concentration (e.g., IC50 of ~0.7 µM).
-
Data Collection: Continuously record ECG, APD, and MAPD to assess the effects of this compound on the LQTS phenotype and the incidence of any arrhythmias.
-
Analysis: Quantify the reversal of APD, MAPD, and QT prolongation by this compound and compare the incidence of arrhythmias before and after drug administration.
Disclaimer: These protocols are intended as a guide and should be adapted and approved by the user's institutional animal care and use committee (IACUC) or equivalent ethics board. The formulation of this compound for intravenous use may require specific solubilizing agents, and researchers should consult relevant literature or the manufacturer for guidance.
References
- 1. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late sodium current inhibition as a new cardioprotective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 6. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of local atrial repolarization in a porcine acetylcholine model of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of mexiletine on long QT syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Late Sodium Current Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions such as myocardial ischemia, heart failure, and long QT syndrome, an enhanced INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration and increasing the risk of cardiac arrhythmias.[1][3] Consequently, the selective inhibition of INaL has emerged as a promising therapeutic strategy for a variety of cardiovascular diseases.[4] Eleclazine (GS-6615) is a potent and selective inhibitor of INaL that has been investigated for its anti-arrhythmic properties.[5]
High-throughput screening (HTS) assays are essential for the identification and characterization of novel INaL inhibitors from large compound libraries. This document provides detailed application notes and protocols for two primary HTS methodologies: automated patch-clamp electrophysiology and fluorescence-based sodium influx assays.
Signaling Pathways of Late Sodium Current Regulation
The magnitude of the late sodium current is modulated by several intracellular signaling pathways. Understanding these pathways is crucial for interpreting screening data and for developing targeted therapeutics. Key regulatory pathways include:
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): Increased intracellular calcium can activate CaMKII, which in turn phosphorylates the NaV1.5 channel, leading to an enhanced late sodium current.[3] This creates a positive feedback loop where elevated INaL increases intracellular sodium, leading to calcium overload via the Na+/Ca2+ exchanger, further activating CaMKII.[3]
-
Protein Kinase A (PKA): The role of PKA in regulating INaL is complex and can depend on the specific conditions and channel isoforms.[4]
-
Phosphoinositide 3-kinase (PI3K): The PI3K pathway has been shown to suppress the late sodium current.[1]
References
- 1. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Assessing Eleclazine's Effect on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleclazine, formerly known as GS-6615, is an investigational drug that selectively inhibits the late sodium current (late INa) in cardiac cells.[1][2][3] Under normal physiological conditions, the late INa is a small current that contributes to the plateau phase of the cardiac action potential.[4][5] However, in various pathological states, such as long QT syndrome, ischemic heart disease, and heart failure, the late INa can be enhanced, leading to a prolongation of the action potential duration (APD), which is a known pro-arrhythmic risk.[1][2][4] this compound's targeted inhibition of the late INa without significantly affecting the peak sodium current presents a promising therapeutic strategy for stabilizing cardiac repolarization and preventing arrhythmias.[1][2]
These application notes provide a detailed experimental framework for assessing the electrophysiological effects of this compound, with a primary focus on its impact on action potential duration in isolated cardiomyocytes.
Signaling Pathway of the Late Sodium Current and this compound's Intervention
The late sodium current arises from a subpopulation of voltage-gated sodium channels (Nav1.5) that fail to inactivate completely after the initial rapid depolarization of the cardiac action potential.[6] This sustained inward sodium current during the plateau phase contributes to an increase in intracellular sodium, which in turn affects calcium homeostasis via the sodium-calcium exchanger (NCX), potentially leading to calcium overload and delayed afterdepolarizations.[4][6] this compound selectively binds to and stabilizes the inactivated state of the sodium channel, thereby reducing the late INa and shortening the prolonged APD.[2]
Caption: Signaling pathway of this compound's effect on the late sodium current.
Experimental Protocols
Isolation of Ventricular Myocytes
A standard enzymatic digestion protocol can be used to isolate ventricular myocytes from rabbit or porcine hearts, which are established models for studying cardiac electrophysiology.[1][3]
Materials:
-
Langendorff perfusion system
-
Collagenase type II solution
-
Protease type XIV solution
-
Krebs-Henseleit buffer
-
Calcium-free Tyrode's solution
-
High-potassium storage solution
Protocol:
-
Excise the heart from a heparinized and anesthetized animal and mount it on the Langendorff apparatus.
-
Perfuse with calcium-free Tyrode's solution to wash out the blood.
-
Switch to a low-calcium Tyrode's solution containing collagenase and protease for enzymatic digestion.
-
Once the heart is digested, mince the ventricular tissue in a high-potassium storage solution.
-
Gently triturate the tissue to release individual myocytes.
-
Allow the myocytes to settle and then resuspend them in fresh storage solution.
-
Store the isolated myocytes at room temperature for use within 8 hours.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ionic currents and action potentials from single cardiomyocytes.[7][8][9]
Materials:
-
Patch-clamp amplifier and digitizer (e.g., Axon Instruments)
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and polisher
-
Perfusion system for solution exchange
-
External (Tyrode's) and internal (pipette) solutions (see tables below)
Experimental Workflow:
Caption: Workflow for assessing this compound's effect using patch-clamp.
Protocol for Action Potential Recording:
-
Place a coverslip with adherent myocytes in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Using the micromanipulator, approach a healthy, rod-shaped myocyte with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.[10]
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[9]
-
Switch the amplifier to current-clamp mode.
-
Record baseline action potentials by applying depolarizing current pulses (e.g., 2 ms, 1.5x threshold) at a steady frequency (e.g., 1 Hz).
-
To induce a pathological phenotype with prolonged APD, perfuse the cell with an external solution containing a late INa enhancer like sea anemone toxin (ATX-II).[1]
-
Once a stable, prolonged APD is achieved, perfuse with solutions containing increasing concentrations of this compound.
-
Record action potentials at each concentration to determine the dose-dependent effect on APD.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Composition of Electrophysiology Solutions
| External Solution (Tyrode's) | Concentration (mM) | Internal Solution (Pipette) | Concentration (mM) |
| NaCl | 140 | KCl | 120 |
| KCl | 5.4 | Mg-ATP | 5 |
| CaCl2 | 1.8 | HEPES | 10 |
| MgCl2 | 1 | EGTA | 10 |
| HEPES | 10 | NaCl | 5 |
| Glucose | 10 | ||
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with KOH |
Table 2: Effect of this compound on Action Potential Duration (APD)
| Condition | APD50 (ms) | APD90 (ms) | Resting Membrane Potential (mV) | Action Potential Amplitude (mV) |
| Baseline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| + ATX-II (e.g., 3 nM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| + ATX-II + this compound (0.1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| + ATX-II + this compound (0.3 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| + ATX-II + this compound (1 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cardiac action potential duration. By utilizing isolated cardiomyocytes and the whole-cell patch-clamp technique, researchers can obtain high-fidelity data to characterize the dose-dependent efficacy of this compound in shortening pathologically prolonged action potentials. This experimental setup is crucial for the preclinical evaluation of this compound and similar compounds targeting the late sodium current for the treatment of cardiac arrhythmias.
References
- 1. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model [pubmed.ncbi.nlm.nih.gov]
- 4. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
Troubleshooting & Optimization
Optimizing Eleclazine concentration for cardiomyocyte culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Eleclazine in cardiomyocyte culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cardiomyocytes?
This compound (also known as GS-6615) is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] Under normal physiological conditions, sodium channels open briefly to allow sodium influx, initiating the cardiac action potential. However, in certain pathological states, a sustained or "late" sodium current can occur, leading to sodium and calcium overload within the cell, which can cause arrhythmias.[1] this compound selectively blocks this aberrant late current with minimal effect on the peak sodium current, thereby helping to stabilize cardiac cell electrophysiology.[1]
Q2: What is the recommended concentration range for this compound in cardiomyocyte experiments?
The optimal concentration of this compound depends on the specific cardiomyocyte type and the experimental goals. Based on published studies, a general starting range is between 0.1 µM and 1.0 µM. For specific applications:
-
Inhibition of late INa: IC50 values for inhibiting the late sodium current have been reported to be approximately 0.7 µM in rabbit ventricular myocytes and around 200 nM in both atrial and ventricular rat myocytes.[1][3] In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), the IC50 for use-dependent block of the persistent sodium current was 0.6 µM.[2][4]
-
Arrhythmia suppression: In a rabbit model of Long QT Syndrome 3, this compound showed anti-arrhythmic effects in a concentration-dependent manner between 0.03 µM and 0.3 µM.[1] In rabbit hearts subjected to myocardial stretch, concentrations of 0.35 µM, 0.7 µM, and 1.4 µM were used to demonstrate anti-arrhythmic properties.[2][5]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model and desired effect.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO but not in water.[] A common method for preparing a stock solution is to dissolve this compound in 100% DMSO to create a 10 mM stock.[1]
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[7]
-
Preparation of Working Solution: On the day of the experiment, freshly dilute the DMSO stock solution into your cell culture medium to the desired final concentration.[1] Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8][9]
Q4: Is this compound expected to affect cardiomyocyte viability?
At concentrations effective for inhibiting the late sodium current (typically below 1-2 µM), this compound is not generally reported to have significant cytotoxic effects.[2] However, as with any compound, cytotoxicity can occur at higher concentrations. It is crucial to assess cell viability in your specific cardiomyocyte model, especially when using concentrations above the typical therapeutic range.
Q5: Are there known off-target effects of this compound?
While this compound is highly selective for the late sodium current, some off-target effects have been noted, particularly at higher concentrations. At a concentration of 10 µM, this compound can inhibit the rapid component of the sodium current (peak INa) in a use-dependent manner.[2] Additionally, a weak inhibitory effect on the rapidly activating delayed rectifier potassium current (IKr) has been observed with an IC50 of approximately 14.2 µM.[2] To minimize off-target effects, it is recommended to use the lowest effective concentration determined by a dose-response study.
Troubleshooting Guide
Issue 1: I am not observing the expected electrophysiological effect (e.g., shortening of action potential duration).
-
Possible Cause: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type (e.g., neonatal rat, adult rabbit, hiPSC-CMs) and experimental conditions. Start with a range of 0.1 µM to 5 µM.
-
-
Possible Cause: Degraded this compound.
-
Solution: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Possible Cause: Insufficient Incubation Time.
-
Solution: The time required for this compound to exert its effects may vary. Ensure an adequate incubation period. For acute electrophysiological recordings, effects are typically observed within minutes. For longer-term experiments, consider the stability of the compound in your culture medium over time.
-
Issue 2: My cardiomyocytes show signs of stress or cytotoxicity (e.g., reduced beating rate, poor morphology, or cell death).
-
Possible Cause: this compound Concentration is Too High.
-
Possible Cause: DMSO Cytotoxicity.
-
Solution: The final concentration of DMSO in your cell culture medium should be kept at a minimum, typically not exceeding 0.1%. Higher concentrations of DMSO can be toxic to cardiomyocytes.[8][9] Prepare a solvent control group with the same final DMSO concentration as your this compound-treated group to assess for solvent-induced effects.
-
-
Possible Cause: Compound Precipitation.
-
Solution: this compound has limited aqueous solubility.[][11] When diluting the DMSO stock in aqueous culture medium, the compound may precipitate, especially at higher concentrations. This can lead to inconsistent results and cytotoxicity. Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration or use a different solvent system if compatible with your experimental setup. Gentle warming or vortexing can sometimes help redissolve precipitates.[12]
-
Issue 3: I am observing unexpected changes in the action potential upstroke or conduction velocity.
-
Possible Cause: Off-Target Inhibition of Peak Sodium Current.
-
Solution: At higher concentrations (e.g., 10 µM), this compound can inhibit the peak sodium current, which is responsible for the rapid upstroke of the action potential.[2] This effect is also use-dependent, meaning it becomes more pronounced at higher stimulation frequencies.[2] If you observe a decrease in the maximum upstroke velocity (Vmax) or a slowing of conduction, consider reducing the this compound concentration to a range where it is more selective for the late sodium current (e.g., < 2 µM).[2]
-
Data Presentation
Table 1: Effective Concentrations and IC50 Values of this compound in Cardiomyocytes
| Cell Type | Parameter | Effective Concentration / IC50 | Reference |
| Rabbit Ventricular Myocytes | Inhibition of ATX-II enhanced late INa | IC50 = 0.7 µM | [1] |
| Rabbit Ventricular Myocytes | Shortening of APD in a model of LQT3 | 0.03 - 0.3 µM | [1] |
| Rat Atrial & Ventricular Myocytes | Inhibition of ATX-II activated late INaL | IC50 ≈ 200 nM | [3] |
| Human iPSC-derived Cardiomyocytes | Use-dependent block of INaP (at 10 Hz) | IC50 = 0.6 µM | [2][4] |
| Rabbit Hearts | Suppression of ventricular fibrillation | 0.7 µM and 1.4 µM | [2][5] |
Table 2: Potential Off-Target Effects of this compound at Higher Concentrations
| Target | Effect | Noted Concentration | Reference |
| Peak Sodium Current (INa) | Use-dependent inhibition | 10 µM | [2] |
| IKr (hERG) | Weak inhibition | IC50 ≈ 14.2 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound ≈ 415.4 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Protocol 2: Cardiomyocyte Viability Assay (CCK-8)
-
Materials:
-
Cardiomyocytes cultured in 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
Microplate reader
-
-
Procedure:
-
Plate cardiomyocytes in a 96-well plate at a suitable density and allow them to adhere and establish a stable beating rhythm.
-
Prepare serial dilutions of this compound in cell culture medium from your 10 mM DMSO stock. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
At the end of the incubation period, add 10 µL of the CCK-8 solution to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle control group.
-
Visualizations
References
- 1. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 3. Inhibition of voltage-gated Na+ currents by this compound in rat atrial and ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Eleclazine at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Eleclazine, a selective late sodium current (INaL) inhibitor, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of this compound?
A1: this compound is a potent and selective inhibitor of the late sodium current (INaL). Its on-target activity is responsible for its therapeutic potential in cardiac conditions like Long QT syndrome. The primary documented off-target effect is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation.[1][2]
Q2: Why is it important to investigate off-target effects of this compound, especially at high concentrations?
A2: While this compound is highly selective, at high concentrations, the risk of binding to unintended molecular targets increases. These off-target interactions can lead to unexpected experimental results, misleading data interpretation, and potential cellular toxicity. Understanding these effects is crucial for accurate preclinical assessment and ensuring the specificity of your findings.
Q3: What are the potential off-target liabilities for a compound like this compound?
A3: As a small molecule, this compound could potentially interact with a range of biological targets beyond its intended INaL channel. Based on the profile of similar kinase inhibitors and other ion channel blockers, potential off-target families to consider include:
-
Kinases: Many small molecules exhibit off-target kinase activity.
-
G-Protein Coupled Receptors (GPCRs): Due to the vast number and structural diversity of GPCRs, they are common off-targets.
-
Other Ion Channels: Besides hERG, this compound could interact with other cardiac and neuronal ion channels at high concentrations.
-
Enzymes and Transporters: A broad screening panel would typically include a variety of enzymes and transporters to assess promiscuity.
Q4: What is a typical starting point for assessing the off-target profile of this compound in our experiments?
A4: A good starting point is to perform a broad off-target screening panel, such as a CEREP panel, at a high concentration (e.g., 10 µM) of this compound.[3][4] This will provide a general overview of potential off-target interactions across a wide range of receptors, ion channels, and enzymes. Based on these initial results, you can then conduct more focused follow-up studies.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
You are observing a cellular phenotype in your experiments that cannot be readily explained by the inhibition of the late sodium current.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected phenotypes.
Possible Causes and Solutions:
-
Cause: The observed phenotype is due to an off-target effect of this compound.
-
Solution: Follow the workflow above. Start by reviewing existing literature on this compound and related compounds like ranolazine for known off-target activities.[5][6][7][8][9] If no clear leads emerge, a broad in vitro safety pharmacology screen is recommended. Once potential off-targets are identified, validate them with concentration-response studies to determine their potency.
-
Cause: The high concentration of this compound is causing non-specific cellular stress or toxicity.
-
Solution: If a broad screen reveals no significant off-target hits, consider the possibility of cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration range of this compound to determine its toxic threshold in your specific cell system.
Issue 2: Conflicting Results in Off-Target Screening Assays
You are getting inconsistent or unexpected results from your kinase profiling, receptor binding, or Cellular Thermal Shift Assays (CETSA).
Troubleshooting Specific Assays:
| Assay Type | Common Problem | Suggested Solution |
| Kinase Profiling | High background signal or false positives. | Ensure the purity of the this compound sample. Check for and address any potential assay interference, such as compound autofluorescence in fluorescence-based assays. Run appropriate vehicle controls.[10][11][12][13][14] |
| No inhibition observed for expected off-targets. | Verify the concentration of this compound used. Ensure the kinase and substrate are active and that the assay conditions (e.g., ATP concentration) are optimal.[13] | |
| Receptor Binding | High non-specific binding. | Optimize assay conditions, including buffer composition, incubation time, and temperature. Consider using a different radioligand or filtering method. Ensure that the concentration of the radioligand is appropriate (typically at or below its Kd).[15][16][17][18][19] |
| Low specific binding. | Increase the amount of receptor preparation (membranes or whole cells) used. Confirm the biological activity of the receptor preparation.[18] | |
| CETSA | No thermal shift observed for a suspected target. | Optimize the heating temperature and duration for the specific target protein. Ensure efficient cell lysis to release the target protein. Validate target engagement with an orthogonal method if possible.[20][21][22][23][24] |
| High variability between replicates. | Ensure consistent cell density, compound treatment, and heating across all samples. Use a precise method for protein quantification.[22] |
Quantitative Data Summary
The following tables summarize known and potential off-target interaction data for this compound and the related compound, ranolazine. High concentrations of this compound may exhibit a broader off-target profile.
Table 1: this compound (GS-6615) Off-Target Profile
| Target | Assay Type | IC50 / % Inhibition | Reference |
| hERG (IKr) | Electrophysiology | 14.2 µM | [1] |
| Other cardiac ion channels | Electrophysiology | No significant effect up to 10 µM | [1] |
| Peak Sodium Current (INaP) | Electrophysiology | >10 µM (low affinity) | [1] |
Table 2: Ranolazine Off-Target Profile (for reference)
| Target | Assay Type | IC50 / % Inhibition | Reference |
| hERG (IKr) | Electrophysiology | ~12 µM | [6] |
| α1-adrenergic receptor | Binding Assay | 0.4 - 2.5 µM | [8] |
| β1-adrenergic receptor | Binding Assay | >10 µM | [8] |
| 5-HT2 receptor | Binding Assay | 0.8 µM | [8] |
| CYP3A4, CYP2D6 | Enzyme Inhibition | Potent Inhibitor | [6] |
Experimental Protocols
Kinase Profiling Assay (Example: ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Experimental Workflow:
Caption: Kinase profiling assay workflow.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Prepare the kinase reaction buffer containing the kinase, its specific substrate, and ATP at a concentration relevant for the assay (typically at or near the Km for ATP).
-
Assay Plate Setup: In a multi-well plate, add the kinase reaction buffer.
-
Compound Addition: Add this compound dilutions or vehicle control to the appropriate wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer.
-
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back to ATP and provides the necessary components for a luciferase reaction. Incubate to allow the luminescent signal to develop.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.
Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a general method for determining if this compound competes with a known radioligand for binding to a specific receptor.
Experimental Workflow:
Caption: Receptor binding assay workflow.
Methodology:
-
Preparation of Biological Material: Prepare cell membranes or use whole cells that express the receptor of interest.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Binding Reaction: In assay tubes or a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound or vehicle. Include a control with an excess of a known unlabeled ligand to determine non-specific binding.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by this compound at each concentration and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the direct binding of this compound to a target protein in a cellular context.
Experimental Workflow:
Caption: CETSA experimental workflow.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified period.
-
Heating: Aliquot the cell suspensions and heat them at a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular proteins. Freeze-thaw cycles are a common method.
-
Fractionation: Separate the soluble proteins from the precipitated (denatured) proteins by high-speed centrifugation.
-
Sample Collection: Collect the supernatant, which contains the soluble protein fraction.
-
Protein Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a method such as Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting temperature (ΔTm) indicates direct binding of this compound to the target protein.
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that could be affected by off-target interactions of this compound at high concentrations.
Potential Off-Target Kinase Signaling Pathway:
Caption: Potential off-target kinase inhibition.
Potential Off-Target GPCR Signaling Pathway:
Caption: Potential off-target GPCR antagonism.
References
- 1. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Ranolazine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ranolazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. researchgate.net [researchgate.net]
- 19. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. biorxiv.org [biorxiv.org]
- 23. CETSA [cetsa.org]
- 24. tandfonline.com [tandfonline.com]
Eleclazine Preclinical Arrhythmia Models: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eleclazine in preclinical arrhythmia models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a use-dependent block of the peak sodium current (INaP) in our experiments with this compound. Is this an expected off-target effect?
A1: Yes, this is a known characteristic of this compound. While it is a selective inhibitor of the late sodium current (INaL), it also exhibits a use-dependent block of the peak sodium current, particularly at higher stimulation frequencies.[1] This effect is more pronounced at concentrations of 10 μM and has been observed in various models, including rat ventricular myocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[1]
Troubleshooting Tip: If the use-dependent block of INaP is confounding your results, consider the following:
-
Lower the stimulation frequency: The inhibitory effect on INaP is less pronounced at lower frequencies.[1]
-
Reduce this compound concentration: Use the lowest effective concentration for INaL inhibition to minimize effects on INaP.
-
Alternative compounds: If a pure INaL inhibition is required, you might consider comparing your results with other INaL inhibitors with potentially different use-dependent properties.
Q2: Our preclinical model shows limited efficacy of this compound in suppressing ventricular arrhythmias. Why might this be the case?
A2: While this compound has shown efficacy in some preclinical models, its effectiveness can be context-dependent. For instance, in a study using Langendorff-perfused rabbit hearts with ischemia-reperfusion injury, this compound had a neutral effect on ventricular fibrillation (VF) inducibility at normothermia.[2] This was attributed to a dual effect: while it reduced action potential duration (APD) dispersion and suppressed some arrhythmogenic triggers, it also exacerbated rate-dependent conduction slowing, which can facilitate reentry.[2]
Furthermore, it's important to note that all clinical trials of this compound were discontinued due to a lack of efficacy.[1][3] One of the key findings was its failure to significantly reduce appropriate interventions in patients with ventricular tachycardia/ventricular fibrillation treated with implantable cardioverter-defibrillators.[3]
Troubleshooting Tip:
-
Evaluate conduction velocity: Concurrently measure conduction velocity in your model. A significant reduction could explain a lack of anti-arrhythmic efficacy.
-
Consider the arrhythmia substrate: The underlying cause of the arrhythmia in your model is crucial. This compound's efficacy may vary between models driven by triggered activity versus those driven by reentry.
-
Review clinical trial outcomes: The reasons for the clinical trial discontinuations can provide valuable insights into the potential limitations of this compound's mechanism of action in more complex physiological settings.
Q3: We are concerned about potential pro-arrhythmic effects of this compound. Is there evidence of this in preclinical studies?
A3: While this compound is designed to be anti-arrhythmic, some of its electrophysiological effects could be pro-arrhythmic under certain conditions. For example, its weak inhibitory effect on the rapid delayed rectifier potassium current (IKr) with an IC50 of 14.2 μM could lead to QT prolongation and a risk of Torsades de Pointes, although this is at concentrations higher than those typically used for INaL inhibition.[1][4] Additionally, as mentioned in the previous question, the significant slowing of conduction velocity, particularly at rapid heart rates, can create a substrate for re-entrant arrhythmias.[2]
Troubleshooting Tip:
-
Monitor the QT interval: Carefully measure the QT interval or action potential duration at 90% repolarization (APD90) in your experiments.
-
Assess for early afterdepolarizations (EADs): Look for the presence of EADs, which can be a trigger for Torsades de Pointes.
-
Pacing protocols: Use programmed electrical stimulation to assess the vulnerability to re-entrant arrhythmias.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound on Various Ion Channels
| Ion Channel | Species/Cell Type | IC50 (μM) | Holding Potential (mV) | Notes | Reference |
| Late INa (ATX-II enhanced) | Rabbit ventricular myocytes | 0.7 | -120 | [4] | |
| Late INa (ATX-II enhanced) | Rabbit ventricular myocytes | 0.26 ± 0.01 | -80 | [1] | |
| Late INa | Human cardiac voltage-gated sodium channels | 0.62 ± 0.12 | High selectivity over peak INa | [1] | |
| Activated Late INa | Rat ventricular myocytes | 0.1799 | [1] | ||
| Peak INa (Use-dependent block) | hiPSC-CMs | 0.6 | At 10 Hz | [1] | |
| IKr | Rabbit ventricular myocytes | 14.2 | [1][4] |
Table 2: Effects of this compound in a Porcine Model of Catecholamine-Induced Ventricular Tachycardia
| Parameter | Control | This compound (0.3 mg/kg) | % Reduction | p-value | Reference |
| Ventricular Premature Beats & Couplets (episodes) | 31.3 ± 1.91 | 15.2 ± 5.08 | 51% | p=0.038 | [5] |
| 3- to 7-beat VT (episodes) | 10.8 ± 3.45 | 4.7 ± 3.12 | 56% | p=0.004 | [5] |
| Peak TWA Level (µV) | 217 ± 22.2 | 78 ± 15.3 | 64% | p<0.001 | [5] |
Experimental Protocols
Key Experiment: Langendorff-Perfused Rabbit Heart Model for Arrhythmia Induction
This protocol provides a general framework. Specific parameters may need to be optimized for your research question.
1. Animal Preparation:
-
Anesthetize a New Zealand White rabbit (2-3 kg) with an appropriate anesthetic regimen (e.g., pentobarbital).
-
Administer heparin (e.g., 1000 IU/kg) intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
2. Heart Excision and Cannulation:
-
Rapidly excise the heart and place it in ice-cold cardioplegic solution (e.g., Krebs-Henseleit solution with high potassium).
-
Identify the aorta and carefully cannulate it with a Langendorff cannula.
-
Secure the aorta to the cannula with silk sutures.
3. Perfusion Setup:
-
Mount the cannulated heart on a Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg).
-
Allow the heart to stabilize for a period of 20-30 minutes.
4. Arrhythmia Induction and Drug Perfusion:
-
Myocardial Stretch Model: Induce acute ventricular stretch by inflating a balloon placed in the left ventricle.[1]
-
Ischemia-Reperfusion Model: Induce regional ischemia by ligating a coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes), followed by reperfusion.[2]
-
Pharmacological Model (LQT3): Perfuse the heart with a late sodium current enhancer like Anemonia sulcata toxin II (ATX-II) to mimic the phenotype of Long QT Syndrome Type 3.[4]
-
After baseline arrhythmia induction, perfuse the heart with this compound at the desired concentration(s).
5. Data Acquisition:
-
Record a pseudo-electrocardiogram (ECG) using electrodes placed on the heart or in the surrounding bath.
-
Use epicardial multi-electrode arrays for high-resolution mapping of electrical activity.
-
Optical mapping with voltage-sensitive dyes (e.g., RH237) can be used to visualize action potential propagation and duration across the epicardial surface.
Visualizations
Caption: Mechanism of action of this compound in inhibiting late sodium current.
Caption: General experimental workflow for testing this compound.
References
- 1. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 2. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcmbeat.com [hcmbeat.com]
- 4. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in iPSC-Cardiomyocyte Response to Eleclazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in induced pluripotent stem cell-derived cardiomyocyte (iPSC-CM) responses to Eleclazine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support robust and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound and iPSC-CMs.
| Question/Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound IC50 values between experiments. | 1. iPSC-CM Batch-to-Batch Variability: Different differentiation batches can yield cardiomyocytes with varying maturity and ion channel expression.[1][2] 2. iPSC Line-to-Line Variability: Genetic background of the donor iPSC line influences cardiomyocyte electrophysiology.[1] 3. Inconsistent Culture Duration: The electrophysiological properties of iPSC-CMs and their drug responsiveness can change with time in culture.[3][4] 4. Variable Plating Density: Cell density can affect the formation of a functional syncytium and electrophysiological properties. | 1. Quality Control of Batches: Thoroughly characterize each new batch of iPSC-CMs for purity (e.g., via cTnT staining) and baseline electrophysiological properties before conducting drug screening. 2. Use of Multiple iPSC Lines: If possible, test this compound on multiple iPSC-CM lines from different donors to assess the range of responses. 3. Standardize Culture Time: Maintain a consistent culture duration post-thawing or differentiation before initiating this compound treatment. A recommended window is day 5-7 post-thaw.[5] 4. Optimize and Standardize Seeding Density: Determine the optimal seeding density for your specific iPSC-CM line to ensure a confluent monolayer and consistent results. |
| Unexpected pro-arrhythmic events (e.g., Early Afterdepolarizations - EADs) at high concentrations of this compound. | 1. Off-Target Effects: At supra-therapeutic concentrations, this compound may have weak inhibitory effects on other ion channels, such as the hERG potassium channel, which can contribute to arrhythmogenesis.[6] 2. Exaggerated Late Sodium Current Inhibition: In some iPSC-CM lines with a prominent late sodium current (I_NaL), excessive inhibition by high concentrations of this compound could paradoxically alter action potential duration and stability. | 1. Test a Wide Concentration Range: Include a broad range of this compound concentrations in your dose-response studies to identify the threshold for off-target effects. 2. Use Positive Controls: Include known pro-arrhythmic compounds (e.g., dofetilide) and non-arrhythmogenic compounds as controls in your assays. 3. Characterize Baseline I_NaL: Assess the baseline late sodium current in your iPSC-CM line to understand its potential contribution to the observed phenotype. |
| No discernible effect of this compound on iPSC-CM electrophysiology. | 1. Low or Absent Late Sodium Current (I_NaL): The specific iPSC-CM line or differentiation protocol may produce cardiomyocytes with a very small or negligible I_NaL, which is the primary target of this compound. 2. Sub-potent Concentration: The concentrations of this compound used may be too low to elicit a measurable response. 3. Immature Phenotype of iPSC-CMs: The iPSC-CMs may be too immature, with electrophysiological properties that are not sensitive to I_NaL inhibition. | 1. Screen Different iPSC-CM Lines: Test different iPSC-CM lines to find one with a more pronounced I_NaL. 2. Verify Drug Potency: Confirm the concentration and stability of your this compound stock solution. 3. Promote iPSC-CM Maturation: Employ maturation protocols, such as prolonged culture or electrical stimulation, to enhance the expression and function of adult-like ion channels. |
| Difficulty in measuring the late sodium current (I_NaL) using manual patch-clamp. | 1. Small Current Amplitude: The I_NaL is often very small in magnitude, making it difficult to resolve from background noise. 2. Rapid Current Rundown: The sodium current can diminish over the course of a patch-clamp recording. 3. Inappropriate Voltage Protocol: The voltage protocol may not be optimal for isolating the late component of the sodium current. | 1. Use Signal Amplification and Noise Reduction Techniques: Employ appropriate filtering and amplification settings on your patch-clamp amplifier. 2. Maintain High-Quality Recordings: Ensure a stable giga-ohm seal and low access resistance throughout the experiment. 3. Utilize an Optimized Voltage Protocol: Employ a long depolarizing step (e.g., 300 ms) from a hyperpolarized holding potential (-100 mV) to effectively measure the sustained late current.[7][8] |
| Cell death or detachment observed after prolonged incubation with this compound. | 1. Cytotoxicity at High Concentrations: Like many pharmacological compounds, this compound may induce cytotoxicity at high concentrations. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | 1. Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., using PrestoBlue or similar reagents) to determine the concentration at which this compound affects cell viability.[9] 2. Use a Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below its toxic threshold (typically <0.1% for DMSO). Include a vehicle control in all experiments. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in iPSC-cardiomyocytes?
This compound is a potent and selective inhibitor of the late sodium current (I_NaL).[10][11] This late, sustained influx of sodium ions through voltage-gated sodium channels (NaV1.5) is augmented in certain pathological conditions and contributes to increased intracellular sodium and calcium, leading to electrical instability and arrhythmias. By preferentially blocking I_NaL, this compound helps to restore normal cardiac electrophysiology.
2. What are the expected electrophysiological effects of this compound on iPSC-CMs?
The primary effect of this compound is a reduction in the action potential duration (APD) in iPSC-CMs that exhibit a prolonged APD due to an enhanced late sodium current. It can also reduce the incidence of arrhythmogenic events like early afterdepolarizations (EADs) that are triggered by an elevated I_NaL.
3. Why is there so much variability in the response of iPSC-CMs to this compound?
The variability stems from several factors inherent to iPSC-CM technology:
-
Genetic Diversity: iPSC-CMs derived from different individuals will have different genetic backgrounds, which can influence ion channel expression and function.[1]
-
Differentiation and Maturation State: The protocols used to differentiate iPSCs into cardiomyocytes can result in cell populations with varying degrees of maturity. Immature iPSC-CMs may have different electrophysiological properties, including a smaller I_NaL, compared to more mature cells.[3][4]
-
Batch-to-Batch Differences: Even with the same iPSC line and differentiation protocol, there can be variations between different production batches of cardiomyocytes.[1][2]
-
Culture Conditions: Factors such as plating density, culture medium, and the duration of culture can all impact the phenotype and drug response of iPSC-CMs.[3][4]
4. How can I minimize variability in my experiments with this compound?
To enhance the reproducibility of your findings, consider the following:
-
Standardize Protocols: Use consistent protocols for iPSC-CM culture, plating, and drug treatment.
-
Thorough Quality Control: Characterize each batch of iPSC-CMs for purity and baseline electrophysiological function.
-
Use Appropriate Controls: Include positive, negative, and vehicle controls in all experiments.
-
Acknowledge and Report Variability: When publishing your data, be transparent about the sources of variability and report the range of responses observed.
5. Are there any known off-target effects of this compound?
While this compound is highly selective for the late sodium current, some studies suggest that at very high concentrations, it may have weak inhibitory effects on other cardiac ion channels, such as the rapid component of the sodium current and the hERG potassium channel.[6] It is crucial to perform dose-response studies to distinguish between the on-target and potential off-target effects.
Data Presentation
Table 1: Comparative IC50 Values of Sodium Channel Blockers in iPSC-CMs
| Compound | Target Current | IC50 (µM) at 10 Hz | Reference |
| This compound | I_NaP (Use-Dependent) | 0.6 | [10][11][12][13] |
| GS-967 | I_NaP (Use-Dependent) | 0.07 | [10][11][12][13] |
| Ranolazine | I_NaP (Use-Dependent) | 7.8 | [10][11][12][13] |
| Lidocaine | I_NaP (Use-Dependent) | 133.5 | [10][11][12][13] |
| Lacosamide | I_NaP (Use-Dependent) | 158.5 | [10][11][12][13] |
Table 2: Factors Contributing to Variability in iPSC-CM Response to this compound
| Factor | Description | Impact on this compound Response | Mitigation Strategies |
| iPSC Donor Line | Genetic background of the individual from whom the iPSCs were derived. | Can alter ion channel expression and function, leading to different sensitivities to this compound. | Test on multiple donor lines to understand the spectrum of responses. |
| Differentiation Protocol | The specific method used to generate cardiomyocytes from iPSCs. | Can influence the subtype and maturity of the resulting cardiomyocytes, affecting the magnitude of the late sodium current. | Use a well-characterized and standardized differentiation protocol. |
| Culture Duration | The length of time iPSC-CMs are maintained in culture before the experiment. | Electrophysiological properties mature over time, potentially altering the response to this compound.[3][4] | Standardize the culture duration for all experiments. |
| Plating Density | The number of cells seeded per unit area. | Affects the formation of a functional syncytium and can influence electrophysiological parameters. | Optimize and standardize cell plating density. |
| Batch-to-Batch Variation | Differences in the quality and characteristics of iPSC-CMs between different production lots.[1][2] | Can lead to significant shifts in IC50 values and other functional readouts. | Perform rigorous quality control on each new batch of cells. |
Experimental Protocols
Manual Patch-Clamp Electrophysiology for Measuring Late Sodium Current (I_NaL)
Objective: To measure the late sodium current in single iPSC-CMs and assess the inhibitory effect of this compound.
Materials:
-
iPSC-CMs plated on glass coverslips
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Place a coverslip with iPSC-CMs in the recording chamber and perfuse with external solution at room temperature or 37°C.
-
Approach a single, spontaneously beating or quiescent iPSC-CM with a patch pipette.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes.
-
Apply a voltage-clamp protocol to measure the sodium current. A recommended protocol is to hold the cell at -100 mV and apply a 300 ms depolarizing step to -20 mV.[7][8]
-
Measure the peak inward current (I_NaP) and the sustained current at the end of the depolarizing pulse (I_NaL).
-
After recording a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the sodium current again after 3-5 minutes of drug application.
-
Repeat for multiple concentrations to generate a dose-response curve.
Multi-Electrode Array (MEA) Assay
Objective: To assess the effect of this compound on the field potential duration (FPD) and arrhythmogenic events in a population of iPSC-CMs.
Materials:
-
MEA system with integrated incubator
-
MEA plates (e.g., 48-well)
-
iPSC-CMs
-
Culture medium
-
This compound stock solution
Procedure:
-
Coat the MEA plate with a suitable extracellular matrix (e.g., Matrigel or Fibronectin).
-
Plate iPSC-CMs onto the MEA plate at a density that ensures the formation of a confluent, spontaneously beating monolayer.
-
Culture the cells in the MEA plate for 5-7 days, changing the medium every 2 days.
-
On the day of the experiment, place the MEA plate in the MEA system and allow it to equilibrate for at least 30 minutes.
-
Record baseline field potentials for 5-10 minutes.
-
Add this compound at various concentrations to the wells. Include vehicle controls.
-
Record the field potentials for at least 30 minutes after drug addition.
-
Analyze the data to determine changes in FPD, beat rate, and the incidence of arrhythmic events.
Calcium Transient Imaging
Objective: To evaluate the effect of this compound on intracellular calcium handling in iPSC-CMs.
Materials:
-
iPSC-CMs plated on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Fluorescence microscope with a high-speed camera
-
Image analysis software
-
Tyrode's solution (as external solution)
-
This compound stock solution
Procedure:
-
Load the iPSC-CMs with the calcium indicator according to the manufacturer's instructions.
-
Wash the cells with Tyrode's solution to remove excess dye.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Record baseline calcium transients from spontaneously beating cells.
-
Perfuse the dish with Tyrode's solution containing this compound at the desired concentration.
-
Record calcium transients again after drug application.
-
Analyze the recorded videos to quantify parameters such as calcium transient amplitude, decay kinetics, and frequency.
Mandatory Visualizations
Caption: Signaling pathway of this compound in iPSC-cardiomyocytes.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Logical troubleshooting flow for high response variability.
References
- 1. Evaluation of Batch Variations in Induced Pluripotent Stem Cell-Derived Human Cardiomyocytes from 2 Major Suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hiPSC-CM electrophysiology: impact of temporal changes and study parameters on experimental reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hiPSC-CM Electrophysiology: Impact of Temporal Changes and Study Parameters on Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 7. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GS-967 and this compound Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Eleclazine Clinical Trial for VT/VF: A Technical Overview of Discontinuation
FOR IMMEDIATE RELEASE
This technical support document provides researchers, scientists, and drug development professionals with a concise overview of the reasons behind the discontinuation of the eleclazine clinical trials for the treatment of ventricular tachycardia (VT) and ventricular fibrillation (VF).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial for VT/VF?
A1: The clinical trial for this compound in patients with ventricular tachycardia (VT) and ventricular fibrillation (VF) was discontinued primarily due to a lack of efficacy.[1][2] An interim analysis of the study data revealed that this compound failed to demonstrate a significant reduction in the incidence of implantable cardioverter-defibrillator (ICD) shocks and pacing events when compared to a placebo.[1]
Q2: What was the proposed mechanism of action for this compound in treating VT/VF?
A2: this compound is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1][3][4] In pathological conditions, an enhanced late sodium current can lead to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias.[3] By inhibiting this late current, this compound was expected to stabilize the cardiac cell membrane and reduce the likelihood of arrhythmias like VT and VF.[3]
Q3: Were there any significant safety concerns that led to the trial's discontinuation?
A3: The available information does not point to significant safety concerns as the primary driver for discontinuing the VT/VF trial. The decision was based on the failure to meet the primary efficacy endpoints.[1] It is important to note that following the lack of efficacy in the VT/VF trial, the development program for this compound across all indications, including Long QT Syndrome Type 3 (LQT3) and Hypertrophic Cardiomyopathy (HCM), was halted.[1]
Q4: What was the patient population for the this compound VT/VF trial?
A4: The trial enrolled patients with a history of ventricular tachycardia (VT) or ventricular fibrillation (VF) who had an implantable cardioverter-defibrillator (ICD).[1] This allowed for the monitoring of arrhythmic events through ICD-recorded shocks and pacing.
Q5: How does this compound differ from other sodium channel blockers?
A5: this compound was designed to be a selective inhibitor of the late sodium current, with minimal effects on the peak sodium current.[4] This selectivity was intended to offer a better safety profile compared to less selective sodium channel blockers, which can sometimes be pro-arrhythmic by slowing conduction velocity.[4]
Quantitative Data Summary
While specific quantitative data from the discontinued VT/VF trial is not publicly available, the following table summarizes the key findings from a Phase 3 study of this compound in patients with Long QT Syndrome Type 3 (LQT3), which was also discontinued. This provides some context on the drug's clinical effects.
| Parameter | Value | Reference |
| Study Population | 41 subjects with genotype-confirmed LQT3 | [5][6] |
| Baseline Mean Daytime QTcF | 507.5 ms (SD 38.11) | [5][6] |
| Primary Efficacy Endpoint | Change in mean daytime QTcF from baseline to Week 24 | [5][6] |
| Mean Decrease in Daytime QTcF at 24 Weeks | 8.5 ms (SD 18.03, p<0.01) | [5][6] |
| Serious Adverse Events (Unrelated) | 1 (kidney stone) | [5][6] |
| ICD Shocks Reported | 1 (occurred 33 days after drug discontinuation) | [5][6] |
Experimental Protocols
Key Experiment: Assessment of Efficacy in the VT/VF Clinical Trial
While the full protocol is proprietary, the fundamental methodology for assessing the primary efficacy endpoint in the VT/VF trial would have involved the following steps:
-
Patient Enrollment: Patients with a history of VT or VF and an implanted ICD were recruited for the study.
-
Randomization: Participants were randomly assigned to receive either this compound or a matching placebo in a double-blind manner.
-
Treatment Period: Patients received the assigned treatment for a predefined duration.
-
Data Collection: ICDs were interrogated at regular intervals to collect data on the number of appropriate shocks and anti-tachycardia pacing (ATP) events. These events served as the primary efficacy endpoint, indicating the occurrence of significant ventricular arrhythmias.
-
Data Analysis: The event rates in the this compound group were compared to the placebo group to determine if there was a statistically significant reduction in arrhythmic events.
Visualizations
Caption: Logical workflow of the this compound VT/VF clinical trial leading to its discontinuation.
Caption: Signaling pathway illustrating the intended therapeutic action of this compound.
References
- 1. hcmbeat.com [hcmbeat.com]
- 2. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
Mitigating confounding factors in Eleclazine in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during in vivo studies with Eleclazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] Under pathological conditions, an enhanced late sodium current can lead to intracellular sodium and calcium overload, contributing to cardiac arrhythmias.[1] this compound selectively blocks this aberrant current with minimal effect on the peak sodium current, thereby helping to stabilize cardiac cell membranes and reduce the likelihood of arrhythmias.[1][2][3]
Q2: What are the most common animal models used for in vivo studies of this compound?
Porcine and rabbit models are frequently used to evaluate the anti-arrhythmic effects of this compound in vivo.[1][2][4] Porcine models are often used to study autonomically-induced atrial fibrillation, while rabbit models, particularly the Langendorff-perfused heart preparation, are used to investigate ventricular arrhythmias and the effects of ischemia-reperfusion injury.[1][2][4] Mouse models are also utilized for in vivo cardiac electrophysiology studies to assess the impact of genetic modifications and drug interventions on arrhythmia susceptibility.[5][6][7]
Q3: What are the key electrophysiological parameters to monitor in this compound in vivo studies?
Key parameters to monitor include:
-
QT interval: this compound has been shown to shorten the QT interval.[1]
-
Action Potential Duration (APD): this compound can reduce APD dispersion.[4]
-
Effective Refractory Period (ERP): Changes in ERP are crucial for assessing arrhythmia susceptibility.[4]
-
Incidence and duration of arrhythmias: The primary endpoint for efficacy is often the suppression of induced or spontaneous arrhythmias like atrial fibrillation (AF) and ventricular tachycardia (VT).[1][8]
-
Conduction velocity: While this compound has minimal effect on peak INa, monitoring for conduction slowing is important, especially at higher doses or in diseased states.[2][4]
Troubleshooting Guide
Issue 1: High variability in arrhythmia inducibility between subjects.
-
Question: We are observing significant variability in the incidence and duration of induced arrhythmias in our animal model, making it difficult to assess the efficacy of this compound. What could be the confounding factors?
-
Answer: Variability in arrhythmia inducibility is a common challenge in in vivo cardiac electrophysiology studies. Several factors could be contributing to this:
-
Anesthetic Protocol: The choice and depth of anesthesia can significantly impact autonomic tone and cardiac electrophysiology. Ensure a consistent and well-monitored anesthetic regimen for all animals.
-
Genetic Background: Different strains or breeds of animals can have varying susceptibility to arrhythmias.[9] It is crucial to use a homogenous population.
-
Baseline Physiological State: Factors such as age, weight, and underlying health status of the animals can influence cardiac function.[9] Ensure animals are properly acclimatized and health-screened.
-
Surgical Trauma: The extent of surgical trauma during instrumentation can affect cardiac function and arrhythmia inducibility. Standardize surgical procedures to minimize variability.
-
Temperature: Core body temperature can affect cardiac ion channel function and electrophysiology.[4] Maintain normothermia throughout the experiment unless therapeutic hypothermia is an experimental variable.
-
Issue 2: Unexpected pro-arrhythmic effects of this compound.
-
Question: In some of our experiments, this compound appears to have a pro-arrhythmic effect, which contradicts its known mechanism of action. What could be the reason for this?
-
Answer: While this compound is generally anti-arrhythmic, pro-arrhythmic effects can occur under certain conditions. Potential confounding factors include:
-
Drug Dose and Concentration: An inappropriate dose can lead to off-target effects or excessive alteration of cardiac electrophysiology. It is crucial to perform dose-response studies to identify the optimal therapeutic window.
-
Interaction with Anesthetics: Some anesthetics can have their own effects on cardiac ion channels and may interact with this compound. For example, some volatile anesthetics can alter calcium handling.
-
Underlying Myocardial Substrate: The pro-arrhythmic potential of a drug can be unmasked in the presence of underlying cardiac disease, such as structural heart disease or specific channelopathies.[9] Characterize the baseline cardiac health of your animal model thoroughly.
-
Electrolyte Imbalances: Imbalances in potassium, calcium, or magnesium can significantly alter cardiac electrophysiology and the response to anti-arrhythmic drugs. Monitor and maintain electrolyte levels within the physiological range.
-
Issue 3: Difficulty in achieving therapeutic plasma concentrations of this compound.
-
Question: We are struggling to achieve consistent and therapeutic plasma concentrations of this compound in our in vivo model. What are the potential reasons and solutions?
-
Answer: Achieving target plasma concentrations is critical for reliable in vivo studies. Here are some potential issues and mitigation strategies:
-
Route of Administration: The bioavailability of this compound can vary depending on the route of administration (e.g., oral, intravenous). Intravenous administration provides more direct control over plasma levels.
-
Pharmacokinetics in the Chosen Species: The metabolism and clearance of this compound can differ between species. Conduct pharmacokinetic studies in your chosen animal model to determine the appropriate dosing regimen.
-
Drug Formulation and Stability: Ensure the drug is properly formulated for the chosen route of administration and is stable under experimental conditions.
-
Catheter Patency: For intravenous infusions, ensure the catheter remains patent throughout the experiment to allow for consistent drug delivery.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Type | Condition | IC50 | Reference |
| Late INa Inhibition | Rabbit Ventricular Myocytes | ATX-II Enhanced | 0.7 µM | [3] |
| Peak INaP Use-Dependent Block | Human iPSC-derived Cardiomyocytes | - | 0.6 µM | [10] |
| Late INaL Inhibition | Human Cardiac Sodium Channels | - | 0.62 ± 0.12 µM | [11] |
| Late INaL Inhibition | Rat Ventricular Myocytes | ATX-II Activated | ~200 nM | [8] |
Table 2: In Vivo Efficacy of this compound in a Porcine Model of Atrial Fibrillation
| Dose | Effect on Epinephrine-induced APBs | Effect on AF | Plasma Concentration (at 120 min) | Reference |
| 0.9 mg/kg (IV) | >3-fold reduction | Suppressed AF in all animals | 828 ± 45.8 nM | [1] |
Table 3: Electrophysiological Effects of this compound in Failing Rabbit Hearts with Ischemia-Reperfusion Injury
| Concentration | Effect on APD dispersion | Effect on Conduction | Reference |
| 1 µM | Reduced | Exacerbated rate-dependent slowing | [4] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology Study in a Porcine Model of Autonomically-Induced Atrial Fibrillation
This protocol is a generalized representation based on published studies.[1]
-
Animal Preparation:
-
Anesthetize Yorkshire pigs with an appropriate anesthetic regimen (e.g., ketamine/xylazine induction, isoflurane maintenance).
-
Intubate and mechanically ventilate the animals.
-
Establish intravenous access for drug and fluid administration.
-
Monitor vital signs, including ECG, blood pressure, and core body temperature, throughout the experiment.
-
-
Surgical Instrumentation:
-
Perform a median sternotomy to expose the heart.
-
Place pacing and recording electrodes on the atria and ventricles.
-
Implant a catheter for intrapericardial administration of acetylcholine.
-
-
Arrhythmia Induction:
-
To induce atrial premature beats (APBs), administer a bolus of epinephrine (e.g., 2.0 µg/kg, IV).
-
To induce atrial fibrillation (AF), administer a combination of epinephrine and intrapericardial acetylcholine (e.g., 0.5-4 mL of 12.5 mM solution).
-
-
This compound Administration:
-
Administer this compound as an intravenous infusion over a set period (e.g., 0.3 or 0.9 mg/kg over 15 minutes).[1]
-
Allow for a stabilization period after drug administration before re-challenging with arrhythmia induction.
-
-
Data Acquisition and Analysis:
-
Continuously record intracardiac electrograms and surface ECG.
-
Measure changes in heart rate, QT interval, and other relevant electrophysiological parameters.
-
Quantify the incidence and duration of APBs and AF before and after this compound administration.
-
Collect blood samples at specified time points to determine plasma concentrations of this compound.
-
Protocol 2: Langendorff-Perfused Rabbit Heart Model of Ventricular Arrhythmia
This protocol is a generalized representation based on published studies.[4][12][13][14]
-
Heart Isolation and Perfusion:
-
Anesthetize a New Zealand White rabbit and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure.
-
-
Ischemia-Reperfusion Injury (Optional):
-
To model ischemia-reperfusion, ligate a coronary artery for a specified duration (e.g., 60 minutes) followed by reperfusion (e.g., 30 minutes).[4]
-
-
Electrophysiological Studies:
-
Place recording electrodes (e.g., for monophasic action potentials or ECG) on the epicardial surface.
-
Perform programmed electrical stimulation to measure parameters such as ventricular effective refractory period (VERP) and induce ventricular arrhythmias.
-
-
This compound Perfusion:
-
After baseline measurements, perfuse the heart with Krebs-Henseleit solution containing this compound at the desired concentration (e.g., 1 µM).[4]
-
Allow for an equilibration period before repeating electrophysiological measurements.
-
-
Data Acquisition and Analysis:
-
Record electrical activity continuously.
-
Analyze changes in action potential duration, conduction velocity, and arrhythmia inducibility and duration.
-
Visualizations
Caption: Mechanism of action of this compound in mitigating arrhythmias.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and" by Jose Alberto Navarro-Garcia, Florian Bruns et al. [digitalcommons.library.tmc.edu]
- 7. In vivo cardiac electrophysiology studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Frontiers | Effects of this compound (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 12. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Langendorff-perfused rabbit hearts [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Eleclazine Versus Ranolazine: A Comparative Analysis of Late INa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eleclazine and ranolazine, two inhibitors of the late cardiac sodium current (INa). The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological profiles of these agents.
Introduction
The late inward sodium current (late INa) is a sustained component of the fast sodium current that can be enhanced under pathological conditions such as myocardial ischemia and in certain genetic channelopathies like Long QT Syndrome type 3 (LQT3).[1][2] This enhanced late INa leads to intracellular sodium and subsequent calcium overload, contributing to electrical instability, arrhythmias, and contractile dysfunction.[1][3][4] Both this compound (formerly GS-6615) and ranolazine are compounds designed to mitigate these effects by selectively inhibiting the late INa.[2][5][6] Ranolazine is an approved medication for the treatment of chronic stable angina, while this compound was under clinical investigation for LQT3 and hypertrophic cardiomyopathy before its development was discontinued.[6][7][8]
Mechanism of Action: Inhibition of Late INa
Both this compound and ranolazine exert their primary therapeutic effects by blocking the late INa.[5][6] Under normal physiological conditions, the late INa constitutes a very small fraction of the total inward sodium current. However, in disease states, an increase in the late INa contributes to elevated intracellular Na+. This, in turn, leads to an increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger.[1][3][4] The resulting calcium overload is implicated in the pathophysiology of angina, arrhythmias, and diastolic dysfunction.[1] By inhibiting the late INa, both drugs reduce sodium and calcium overload, thereby restoring normal cardiac cell function.[1][3][5]
Quantitative Comparison of Potency and Selectivity
The following tables summarize the available quantitative data for this compound and ranolazine from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, these values should be interpreted with consideration of the different experimental conditions.
Table 1: Potency for Late INa Inhibition
| Compound | IC50 (μM) | Experimental Model | Late INa Enhancer | Reference |
| This compound | 0.7 | Rabbit ventricular myocytes | ATX-II | [2],[9] |
| This compound | 0.736 | Single atrial myocytes (porcine) | - | [10] |
| Ranolazine | ~6 | Canine ventricular myocytes | - | [11] |
| Ranolazine | 5.9 | Not specified | - | [3] |
| Ranolazine | 5.4 - 90.8 | HEK-NaV1.5(Late) cells | ATX-II or Veratridine | [12] |
Table 2: Selectivity for Late INa vs. Peak INa
| Compound | Selectivity (Peak IC50 / Late IC50) | Experimental Model | Reference |
| This compound | Minimal effects on peak INa | Rabbit ventricular myocytes | [2],[9] |
| Ranolazine | ~9-fold | LQT3 mouse model | [3],[13] |
| Ranolazine | 30 to 38-fold | Canine ventricular myocytes | [13] |
| Ranolazine | Potently inhibits peak INa in atrial cells | Atrial myocytes | [14],[13] |
Table 3: Effects on Other Ion Channels
| Compound | Channel | Effect (IC50 in μM) | Reference |
| Ranolazine | IKr (hERG) | 12 | [11] |
| Ranolazine | INa-Ca (NCX) | 91 | [13] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and ranolazine.
Measurement of Late INa using Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is a standard method for measuring ion channel currents, including the late INa.
-
Cell Preparation: Experiments are typically performed on isolated cardiac myocytes (e.g., from rabbit, canine, or porcine hearts) or in cell lines stably expressing the human cardiac sodium channel, Nav1.5 (e.g., HEK293 cells).[2][15][16]
-
Voltage-Clamp Protocol: To measure the late INa, a specific voltage-clamp protocol is applied. A common protocol involves a holding potential of around -100 mV to -120 mV, followed by a long depolarizing pulse (e.g., 300 ms) to approximately -10 mV to -30 mV.[15][16][17] The late INa is then measured as the average current during the latter part of this depolarizing pulse (e.g., the last 100 ms).[15][16]
-
Pharmacological Enhancement of Late INa: In many experimental setups, the late INa is enhanced using pharmacological agents like Anemone toxin II (ATX-II) or veratridine to increase the current to a more readily measurable level.[2][9]
-
Data Analysis: The inhibitory effect of the compounds is determined by applying increasing concentrations of the drug and measuring the reduction in the late INa amplitude. The concentration that produces 50% inhibition is determined as the IC50 value.
In Vivo and Ex Vivo Models
-
Animal Models of Arrhythmia: To assess the anti-arrhythmic potential of these compounds, various animal models are utilized. For instance, in a porcine model, ventricular tachycardia can be induced by catecholamines like epinephrine.[18] The efficacy of the drug is then evaluated by its ability to suppress these induced arrhythmias.[18]
-
Isolated Heart Preparations: Isolated perfused heart preparations (e.g., Langendorff-perfused rabbit heart) allow for the study of the drug's effects on cardiac electrophysiology, such as action potential duration and QT interval, in a more integrated system than single cells, while still allowing for precise control of the experimental conditions.[2][9]
Summary of Comparative Efficacy
-
This compound: Preclinical studies demonstrated that this compound is a potent and selective inhibitor of the late INa.[2][9] It was shown to be effective in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in a porcine model, where it was found to be more effective than flecainide.[18] In another study, this compound was shown to suppress autonomically mediated atrial fibrillation in a porcine model.[10]
-
Ranolazine: Ranolazine has a well-established clinical profile for the treatment of chronic angina.[7][19] Its anti-anginal effects are attributed to the inhibition of late INa, which improves myocardial relaxation and reduces oxygen demand.[4][20] Ranolazine has also demonstrated anti-arrhythmic properties in both preclinical and clinical settings.[1][14]
Conclusion
Both this compound and ranolazine are effective inhibitors of the late sodium current, a key pathological mechanism in several cardiovascular diseases. This compound appeared to be a more potent inhibitor in preclinical models compared to ranolazine. However, the clinical development of this compound was halted. Ranolazine remains a clinically valuable agent for the management of chronic angina, with a growing body of evidence supporting its anti-arrhythmic effects. Further research into selective late INa inhibitors continues to be a promising avenue for the development of novel cardiovascular therapeutics.
References
- 1. A novel mechanism for the treatment of angina, arrhythmias, and diastolic dysfunction: inhibition of late I(Na) using ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Ranolazine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. hcmbeat.com [hcmbeat.com]
- 9. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Late cardiac sodium current can be assessed using... | F1000Research [f1000research.com]
- 17. Late Sodium Current in Human Atrial Cardiomyocytes from Patients in Sinus Rhythm and Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Eleclazine in Cardiac Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of Eleclazine, a selective inhibitor of the late sodium current (INaL), across various cardiac cell lines. The data presented herein is intended to offer an objective overview of this compound's performance relative to other sodium channel blockers, supported by experimental data and detailed methodologies.
Executive Summary
This compound is an investigational drug that demonstrates potent and selective inhibition of the late sodium current in cardiac myocytes.[1] This mechanism of action is crucial in mitigating conditions associated with cardiac arrhythmias, such as Long QT syndrome and ischemic heart disease.[1] Experimental data from studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), rat atrial and ventricular myocytes, and rabbit ventricular myocytes consistently show this compound's high affinity for the late sodium channel, often with greater potency than other established sodium channel blockers like ranolazine and lidocaine. This guide will delve into the quantitative comparisons, the experimental procedures used to derive these findings, and the underlying signaling pathways affected by this compound.
Data Presentation: Quantitative Comparison of this compound and Other Sodium Channel Blockers
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparable drugs on both the late sodium current (INaL) and the peak sodium current (INaP) in different cardiac cell models. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Late Sodium Current (INaL) by this compound and Comparators
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | hiPSC-Cardiomyocytes | 0.62 ± 0.12 | [1] |
| Rat Ventricular Myocytes | 0.180 | [2] | |
| Rat Atrial Myocytes | 0.217 | [2] | |
| Rabbit Ventricular Myocytes (holding potential -80mV) | 0.26 | [3] | |
| Rabbit Ventricular Myocytes (holding potential -120mV) | 0.72 ± 0.06 | [3] | |
| Ranolazine | hiPSC-Cardiomyocytes | 7.8 (for use-dependent block) | [4][5] |
Table 2: Inhibition of Peak Sodium Current (INaP) and Use-Dependent Block by this compound and Comparators
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| This compound | hiPSC-Cardiomyocytes | Use-Dependent Block (10 Hz) | 0.6 | [4][5] |
| hiPSC-Cardiomyocytes | Tonic Block | 2.5 | [4] | |
| Ranolazine | hiPSC-Cardiomyocytes | Use-Dependent Block (10 Hz) | 7.8 | [4][5] |
| hiPSC-Cardiomyocytes | Tonic Block | 457 | [4] | |
| Lidocaine | hiPSC-Cardiomyocytes | Use-Dependent Block (10 Hz) | 133.5 | [4][5] |
| hiPSC-Cardiomyocytes | Tonic Block | 1175 | [4] | |
| Lacosamide | hiPSC-Cardiomyocytes | Use-Dependent Block (10 Hz) | 158.5 | [4][5] |
| hiPSC-Cardiomyocytes | Tonic Block | 1241 | [4] |
Experimental Protocols
The data presented in this guide were primarily generated using patch-clamp electrophysiology techniques, both manual and automated. Below are detailed methodologies for the key experiments cited.
Cell Culture and Preparation of hiPSC-Cardiomyocytes
Human induced pluripotent stem cells are cultured and differentiated into cardiomyocytes. The resulting hiPSC-CMs are maintained in appropriate culture medium (e.g., DMEM high glucose with supplements) and are typically used for experiments post-differentiation. For automated patch-clamp experiments, cells are harvested, often using a gentle dissociation reagent like Accutase, and then suspended in a solution suitable for the automated platform.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Sodium Currents
This is the gold-standard technique for recording ion channel activity.
-
Solutions:
-
External Solution (for INaL): Typically contains (in mM): NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4 with CsOH.
-
Internal Solution: Typically contains (in mM): CsF, CsCl, EGTA, HEPES, and Na2ATP. The pH is adjusted to 7.2 with CsOH.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with a single cardiomyocyte.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the ion currents.
-
To measure the late sodium current, a voltage-clamp protocol is applied. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing pulse (e.g., to -10 mV for 300 ms). The late component of the sodium current is measured as the average current during the latter part of the depolarizing pulse.
-
To isolate the sodium current, other ion channels (e.g., potassium and calcium channels) are often blocked using specific inhibitors.
-
Automated Patch-Clamp Electrophysiology (e.g., SyncroPatch 384/768PE)
High-throughput automated patch-clamp systems allow for the rapid screening of compounds on a large number of cells.
-
Cell Preparation: A single-cell suspension of hiPSC-CMs is prepared and loaded into the automated patch-clamp system.
-
Procedure:
-
Cells are automatically captured on a planar substrate with a micro-aperture, forming a giga-seal.
-
Whole-cell configuration is established through automated application of suction.
-
Pre-programmed voltage-clamp protocols, similar to those used in manual patch-clamp, are applied to all captured cells simultaneously.
-
Compounds, including this compound and its comparators, are added at various concentrations to assess their effects on the sodium currents.
-
Data on tonic and use-dependent block are collected and analyzed. For use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
This compound's primary therapeutic effect stems from its selective inhibition of the late sodium current (INaL). Under pathological conditions such as ischemia, the INaL is enhanced, leading to an increase in intracellular sodium concentration ([Na+]i). This rise in [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing an influx of calcium ions ([Ca2+]i) and leading to intracellular calcium overload. This calcium overload is a key contributor to cardiac arrhythmias and contractile dysfunction. By inhibiting INaL, this compound prevents the initial rise in [Na+]i, thereby mitigating the subsequent calcium overload and its detrimental downstream effects.
Caption: this compound's mechanism of action in preventing cardiac arrhythmias.
Experimental Workflow for Automated Patch-Clamp Analysis
The following diagram illustrates a typical workflow for assessing the effects of a compound like this compound on cardiac ion channels using an automated patch-clamp system.
Caption: Workflow for automated electrophysiological screening of cardiac myocytes.
Logical Relationship of Use-Dependent Block
Use-dependent block is a phenomenon where the inhibitory effect of a drug increases with the frequency of ion channel activation. This is a desirable property for antiarrhythmic drugs as it allows them to be more effective in rapidly firing, arrhythmic tissues while having less effect on tissues with a normal heart rate.
Caption: The principle of use-dependent block by sodium channel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 3. rupress.org [rupress.org]
- 4. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trial data for Eleclazine in Long QT Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Eleclazine in the treatment of Long QT Syndrome (LQTS), with a specific focus on LQT3. It offers an objective comparison with other late sodium current inhibitors, Ranolazine and Mexiletine, supported by available experimental data.
Executive Summary
Long QT Syndrome Type 3 (LQT3) is a genetic cardiac disorder characterized by a gain-of-function mutation in the SCN5A gene, leading to an increase in the late inward sodium current (INa-late) and a prolonged ventricular repolarization. This prolongation increases the risk of life-threatening arrhythmias. This compound is a novel, potent, and selective inhibitor of the late sodium current, developed as a targeted therapy for LQT3. This guide synthesizes data from clinical trials to compare the efficacy, safety, and mechanism of action of this compound with other established treatments for LQT3, namely Ranolazine and Mexiletine.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound, Ranolazine, and Mexiletine in patients with LQT3.
Table 1: Efficacy of Late Sodium Current Inhibitors in LQT3
| Drug | Study | Number of Patients | Baseline QTc (ms) | QTc Change (ms) | % QTc Reduction | Reduction in Arrhythmic Events |
| This compound | Phase 3, Single-Blind[1] | 41 | 507.5 ± 38.11 | -8.5 ± 18.03 (daytime QTcF) | Not Reported | Not the primary endpoint |
| Ranolazine | Chorin et al.[2][3] | 8 | 509 ± 41 | -56 ± 52 | 11% | Not Reported |
| Moss et al.[4] | 5 | Not Reported | -26 ± 3 | Not Reported | Not Reported | |
| Mexiletine | Mazzanti et al. | 34 | 509 (median) | -63 ± 6 | Not Reported | 22% to 3% of patients |
Table 2: Safety and Tolerability
| Drug | Study | Key Adverse Events |
| This compound | Phase 3, Single-Blind[1] | One serious adverse event (kidney stone, considered unrelated). One ICD shock 33 days after drug discontinuation. Generally well-tolerated.[1] |
| Ranolazine | Chorin et al.[2] | No Type 1 Brugada ECG was observed.[2] |
| Moss et al.[4] | No adverse effects were observed in the study.[4] | |
| Mexiletine | Mazzanti et al.[5] | Not detailed in the provided search results. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
This compound: Phase 3 Single-Blind Study (NCT02300558)
-
Objective: To evaluate the effect of oral this compound on shortening the corrected QT (QTcF) interval in subjects with LQT3.[1]
-
Study Design: A Phase 3, single-blind, single-arm, multi-center study.[6]
-
Participants: 41 subjects with genotype-confirmed LQT3.[1] Key inclusion criteria included a mean QTc interval ≥ 480 ms (or ≥ 460 ms for those on other antiarrhythmic drugs).[7] Key exclusion criteria included known pathogenic mutations for LQT1 or LQT2.[7]
-
Intervention: Participants received a 48 mg oral loading dose of this compound, followed by 12 weeks of 3 mg once daily, and then 12 weeks of 6 mg once daily.[1]
-
Primary Efficacy Endpoint: Change in mean daytime QTcF value from baseline to Week 24.[1]
-
Secondary Endpoints: Change in mean daytime QTcF from baseline to Week 12, and changes in mean daily and nocturnal QTcF from baseline to Week 24.[1]
-
Data Analysis: QTcF was calculated using Fridericia's formula. Mean daytime QTcF was computed as the area under the curve from 0 to 6 hours post-dose, divided by 6.[8]
Ranolazine: Long-Term Clinical Evaluation
-
Objective: To evaluate the long-term efficacy of Ranolazine in shortening the QTc interval in LQT3 patients with the D1790G mutation.[2]
-
Study Design: A long-term, prospective clinical evaluation.[9]
-
Participants: 8 patients with genotype-confirmed LQT3 and the D1790G mutation.[2]
-
Intervention: Ranolazine 1000 mg twice daily.[3]
-
Primary Efficacy Endpoint: Change in resting QTc after one week of therapy.[3]
-
Data Analysis: Resting ECGs were recorded to measure the QTc interval. The effect of Ranolazine on QTc was assessed at various time points throughout the study period of 22.8 ± 12.8 months.[2]
Mexiletine: Retrospective Study
-
Objective: To assess the efficacy of Mexiletine in reducing arrhythmic events in patients with LQT3.[10]
-
Study Design: A retrospective study where patients served as their own controls, comparing periods on and off Mexiletine.[10]
-
Participants: 34 patients with genotype-confirmed LQT3.[5]
-
Intervention: The mean dose of Mexiletine was 8 ± 0.5 mg/kg/day.[5]
-
Primary Efficacy Endpoint: Comparison of arrhythmic events (sudden cardiac death, aborted sudden death, appropriate ICD discharge, or cardiac syncope) during periods with and without Mexiletine treatment.[10]
-
Data Analysis: The study compared the percentage of patients experiencing arrhythmic events, the mean number of events per patient, and the annual rate of events.[5]
Mandatory Visualization
Signaling Pathway in Long QT Syndrome Type 3 and Therapeutic Intervention
Caption: Pathophysiology of LQT3 and the mechanism of action of late sodium current inhibitors.
Experimental Workflow for a Phase 3 Clinical Trial of a Novel Drug in LQT3
Caption: A generalized workflow for a Phase 3 clinical trial investigating a new drug for LQT3.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ranolazine for Congenital Long QT Syndrome Type III (LQT3): Experimental and Long-Term Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ranolazine Shortens Repolarization in Patients with Sustained Inward Sodium Current Due To Type-3 Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene-Specific Therapy With Mexiletine Reduces Arrhythmic Events in Patients With Long QT Syndrome Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/41816 [onderzoekmetmensen.nl]
- 7. Effect of this compound on Shortening of the QT Interval, Safety, and Tolerability in Adults With Long QT Syndrome Type 3 | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Ranolazine for Congenital Long-QT Syndrome Type III: Experimental and Long-Term Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mexiletine Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]
Validating the Cardioprotective Effects of Eleclazine in Ischemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eleclazine, a selective late sodium current (INaL) inhibitor, and its potential cardioprotective effects in preclinical ischemia models. By objectively comparing its performance with other relevant agents and presenting supporting experimental data, this document aims to inform research and development in the field of cardiovascular therapeutics.
Introduction to Cardioprotection in Ischemia
Myocardial ischemia, a condition of reduced blood flow to the heart muscle, and subsequent reperfusion can lead to significant cardiac cell death and dysfunction. The late sodium current (INaL) is a sustained component of the fast sodium current that is enhanced during ischemic conditions. This enhancement contributes to intracellular sodium and calcium overload, leading to electrical instability, arrhythmias, and contractile dysfunction. Inhibition of the late INaL has emerged as a promising therapeutic strategy for cardioprotection. This compound (formerly GS-6615) is a novel compound that selectively inhibits this current.
Mechanism of Action: The Role of Late Sodium Current Inhibition
During myocardial ischemia, the cardiomyocyte microenvironment is characterized by hypoxia, acidosis, and an accumulation of metabolic byproducts. These conditions promote an increase in the late sodium current (INaL). The pathological influx of Na+ through these channels disrupts intracellular ion homeostasis, primarily by increasing intracellular Na+ concentration ([Na+]i). This elevation in [Na+]i reverses the normal operation of the Na+/Ca2+ exchanger (NCX), leading to an influx of Ca2+ and subsequent intracellular Ca2+ overload. This calcium overload is a central driver of ischemic injury, contributing to mitochondrial dysfunction, hypercontracture, and the generation of arrhythmias.
This compound, by selectively inhibiting the late INaL, is hypothesized to mitigate these detrimental effects. By blocking the aberrant Na+ influx, it is expected to prevent the downstream cascade of Na+ and Ca2+ overload, thereby preserving cardiomyocyte viability and function during and after an ischemic event.
Comparative Preclinical Data
This section presents available preclinical data for this compound and compares it with other agents investigated for cardioprotection in ischemia models, namely the late INaL inhibitor Ranolazine and the Class IC antiarrhythmic agent Flecainide. It is important to note that direct head-to-head comparative studies of this compound against these agents for all cardioprotective endpoints in identical ischemia-reperfusion models are limited in the public domain. The following tables summarize data from separate studies.
This compound: Anti-arrhythmic Effects in Ischemia-Reperfusion
A study on failing rabbit hearts subjected to ischemia-reperfusion demonstrated the anti-arrhythmic potential of this compound. While the study did not report on infarct size or hemodynamic recovery, it provided detailed electrophysiological data.
| Parameter | Condition | Vehicle | This compound (1 µM) |
| Ventricular Fibrillation (VF) Inducibility | Normothermia | Neutral Effect | Neutral Effect |
| Therapeutic Hypothermia | Increased VF Severity | Reduced VF Inducibility | |
| Action Potential Duration (APD) Dispersion | Normothermia | - | Reduced |
| Therapeutic Hypothermia | Increased | Ameliorated |
Data from a study on Langendorff-perfused failing rabbit hearts with 60 min ischemia and 30 min reperfusion.[1][2]
Ranolazine: Cardioprotective Effects in Ischemia-Reperfusion
Ranolazine has been more extensively studied for its effects on myocardial salvage and function in ischemia-reperfusion models. The following data are from a rabbit model of in vivo coronary artery occlusion.
| Parameter | Ischemia/Reperfusion Duration | Vehicle | Ranolazine |
| Infarct Size (% of risk region) | 60 min / 3 hr | 57 ± 4% | 44 ± 5% |
| Left Ventricular Ejection Fraction | 60 min / 3 hr | 0.33 ± 0.02 | 0.42 ± 0.02 |
| Stroke Volume (ml) | 60 min / 3 hr | 0.78 ± 0.07 | 1.05 ± 0.08 |
Data from an in vivo rabbit model of myocardial ischemia (60 min coronary artery occlusion) and reperfusion (3 hr).
Flecainide: Effects in Ischemia Models
Flecainide, a potent sodium channel blocker, has shown varied and sometimes detrimental effects in the context of myocardial ischemia.
| Endpoint | Animal Model | Ischemia Model | Vehicle | Flecainide |
| Incidence of Ventricular Tachycardia | Guinea Pig | Simulated Ischemia/Reperfusion | 78% | Increased |
| Incidence of Ventricular Fibrillation | Porcine | Ischemia | 67% | 63% (not significant) |
Data from isolated guinea pig heart and in vivo porcine models of myocardial ischemia.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess cardioprotection in ischemia models.
In Vivo Coronary Artery Ligation Model (Rabbit)
This model is used to assess infarct size and cardiac function after ischemia and reperfusion in a living animal.
Protocol Steps:
-
Animal Preparation: Rabbits are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a ligature is placed around it.
-
Ischemia Induction: The ligature is tightened to occlude the LAD, inducing regional myocardial ischemia for a predetermined duration (e.g., 60 minutes).
-
Drug Administration: The test compound (e.g., this compound, Ranolazine) or vehicle is administered intravenously before or during ischemia.
-
Reperfusion: The ligature is released to allow blood flow to return to the ischemic myocardium for a specified period (e.g., 3 hours).
-
Endpoint Analysis:
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised. The area at risk is delineated (e.g., by dye exclusion), and the infarcted tissue is identified using a stain such as triphenyltetrazolium chloride (TTC). Infarct size is expressed as a percentage of the area at risk.
-
Cardiac Function Assessment: Hemodynamic parameters such as left ventricular ejection fraction and stroke volume can be measured using techniques like echocardiography at baseline and throughout the experiment.
-
Ex Vivo Langendorff-Perfused Heart Model (Rabbit)
This model allows for the study of cardiac electrophysiology and function in an isolated heart, free from systemic influences.
Protocol Steps:
-
Heart Isolation: The rabbit is heparinized and anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Instrumentation: A balloon-tipped catheter can be inserted into the left ventricle to measure isovolumetric contractile function. Epicardial electrodes can be placed to record electrocardiograms and assess arrhythmia inducibility.
-
Ischemia-Reperfusion Protocol:
-
After a stabilization period, baseline measurements are recorded.
-
Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30-60 minutes).
-
Reperfusion is initiated by restoring the flow of the buffer, which may contain the test compound or vehicle.
-
-
Data Acquisition: Continuous monitoring of left ventricular developed pressure, heart rate, and electrophysiological parameters (e.g., action potential duration, incidence of ventricular fibrillation) is performed.
Discussion and Future Directions
The available preclinical data suggests that this compound has significant anti-arrhythmic effects in the setting of ischemia-reperfusion, consistent with its mechanism as a late INaL inhibitor. Its ability to reduce action potential duration dispersion is a key finding that points towards a reduction in the substrate for re-entrant arrhythmias.
In comparison, Ranolazine has demonstrated not only anti-arrhythmic but also direct cardioprotective effects in terms of reducing infarct size and improving post-ischemic cardiac function. This highlights the therapeutic potential of late INaL inhibition in preserving myocardial tissue. Flecainide, on the other hand, appears to be less suitable for the ischemic heart, with some studies indicating a pro-arrhythmic potential in this context.
A significant gap in the current literature is the lack of direct, comprehensive comparative studies of this compound against other late INaL inhibitors like Ranolazine, focusing on both electrophysiological and tissue-salvaging endpoints in the same ischemia-reperfusion model. Such studies would be invaluable for elucidating the relative cardioprotective efficacy of this compound.
Future research should aim to:
-
Conduct head-to-head preclinical studies comparing this compound with Ranolazine in a validated in vivo model of myocardial infarction, assessing infarct size, cardiac function, and long-term remodeling.
-
Investigate the dose-response relationship of this compound's cardioprotective effects.
-
Explore the potential synergistic effects of this compound with other cardioprotective strategies, such as ischemic post-conditioning or other pharmacological agents.
By addressing these research questions, a clearer understanding of this compound's therapeutic potential in the management of ischemic heart disease can be achieved, paving the way for its potential clinical application in this critical area of unmet medical need.
References
- 1. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Eleclazine's effects across different research laboratories
An analysis of Eleclazine's (GS-6615) electrophysiological and antiarrhythmic effects across various preclinical models reveals a consistent mechanism of action, though direct inter-laboratory reproducibility studies are unavailable. This guide provides a comparative overview of key experimental findings, offering insights for researchers, scientists, and drug development professionals.
This compound, a selective inhibitor of the late cardiac sodium current (INaL), has been investigated for its potential therapeutic effects in cardiac arrhythmias. While the clinical development of this compound was discontinued by Gilead Sciences, the existing preclinical data from different research settings provide valuable information on its electrophysiological properties. This guide synthesizes these findings, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Selective Inhibition of the Late Sodium Current
This compound's primary mechanism of action is the selective inhibition of the late component of the cardiac sodium current (INaL).[1][2] Under pathological conditions such as ischemia and certain genetic mutations, an increase in INaL can lead to intracellular sodium and calcium overload, prolonging the action potential duration (APD) and increasing the risk of cardiac arrhythmias.[1] this compound's targeted inhibition of INaL aims to counteract these detrimental effects without significantly affecting the peak sodium current (INaP), which is crucial for normal cardiac conduction.[1]
Comparative Efficacy Across Preclinical Models
The following tables summarize the quantitative effects of this compound observed in various preclinical studies. These studies, while not direct replications, provide a consistent picture of this compound's electrophysiological impact across different species and experimental preparations.
Table 1: Inhibition of Late Sodium Current (INaL)
| Species/Preparation | Method | IC50 (µM) | Reference |
| Rabbit Ventricular Myocytes | Patch Clamp | 0.72 ± 0.06 (at -120 mV holding potential) | [1] |
| Rabbit Ventricular Myocytes | Patch Clamp | 0.26 ± 0.01 (at -80 mV holding potential) | [1] |
| Porcine Atrial Myocytes | Not Specified | 0.736 ± 0.067 | [3] |
| Human iPSC-derived Cardiomyocytes | Automated Electrophysiology | 2.5 | [4] |
Table 2: Antiarrhythmic Effects
| Species/Model | Arrhythmia Induction | This compound Dose/Concentration | Key Finding | Reference |
| Rabbit Isolated Heart | Anemone Toxin II (ATX-II) | 0.03 - 0.3 µM | Concentration-dependent shortening of APD and blunting of beat-to-beat variability. | [1] |
| Intact Porcine Model | Epinephrine | 0.3 mg/kg (IV) | Reduced incidence of ventricular premature beats and couplets by 51% and 3- to 7-beat VT by 56%. | [4] |
| Intact Porcine Model | Epinephrine + Acetylcholine | 0.9 mg/kg (IV) | Reduced epinephrine-induced atrial premature beats >3-fold. | [3] |
| Langendorff Rabbit Heart | Myocardial Stretch | 1.4 µM | Reduced proarrhythmic electrophysiological changes and terminated ventricular fibrillation in 55% of experiments. | [5] |
Table 3: Comparison with Other Sodium Channel Blockers
| Drug | Model | Parameter | IC50 (µM) | Reference |
| This compound | hiPSC-derived Cardiomyocytes | Use-Dependent Block (UDB) of INaP at 10 Hz | 0.6 | [6] |
| GS-967 | hiPSC-derived Cardiomyocytes | Use-Dependent Block (UDB) of INaP at 10 Hz | 0.07 | [6] |
| Ranolazine | hiPSC-derived Cardiomyocytes | Use-Dependent Block (UDB) of INaP at 10 Hz | 7.8 | [6] |
| Lidocaine | hiPSC-derived Cardiomyocytes | Use-Dependent Block (UDB) of INaP at 10 Hz | 133.5 | [6] |
| Lacosamide | hiPSC-derived Cardiomyocytes | Use-Dependent Block (UDB) of INaP at 10 Hz | 158.5 | [6] |
| Flecainide | Rabbit Ventricular Myocytes | Peak INa Inhibition | Greater inhibition than this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for assessing and potentially replicating experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of Late Sodium Current (INaL) in Isolated Ventricular Myocytes
-
Preparation: Single ventricular myocytes are isolated from rabbit hearts.
-
Technique: Whole-cell patch-clamp technique is used to record sodium currents.
-
Protocol: To enhance the late sodium current for easier measurement, a sea anemone toxin (ATX-II) is often used. The cell membrane is held at a specific potential (e.g., -120 mV or -80 mV) and then depolarized to elicit sodium channel opening. The current is measured during the sustained depolarization.
-
Analysis: The effect of different concentrations of this compound on the amplitude of the late inward current is measured to determine the IC50 value.[1]
Langendorff Perfused Heart Model
The Langendorff preparation allows for the study of the entire heart ex vivo, free from systemic neural and hormonal influences.
-
Procedure: The heart is excised from an anesthetized animal (e.g., rabbit) and immediately mounted on a Langendorff apparatus.[7][8][9][10] A cannula is inserted into the aorta, and a retrograde perfusion with an oxygenated nutrient solution (e.g., Krebs-Henseleit solution) is initiated.[7][8] This maintains the heart's viability and allows for the administration of drugs directly into the coronary circulation.
-
Measurements: Various electrophysiological parameters can be measured, including monophasic action potentials, ECG, and the induction of arrhythmias.[1] In some studies, controlled myocardial stretch is applied to investigate its proarrhythmic effects and the protective action of this compound.[5]
Conclusion
While formal inter-laboratory reproducibility studies for this compound are not available, the collective preclinical evidence from various research groups using different models consistently demonstrates its selective inhibition of the late sodium current and consequent antiarrhythmic effects. The quantitative data presented in this guide, though derived from varied experimental contexts, point towards a robust and reproducible mechanism of action. For researchers investigating cardiac electrophysiology and novel antiarrhythmic therapies, the methodologies and findings from the study of this compound remain a valuable reference. The termination of its clinical development underscores the challenges in translating promising preclinical findings into clinical efficacy and safety.
References
- 1. The novel late Na+ current inhibitor, GS‐6615 (this compound) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel late Na+ current inhibitor, GS-6615 (this compound) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Langendorff Heart [sheffbp.co.uk]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 10. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]
Safety Operating Guide
Personal protective equipment for handling Eleclazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Eleclazine, an investigational selective cardiac late sodium current inhibitor. As a potent bioactive compound with limited publicly available safety data, it is imperative to handle this compound with a high degree of caution, adhering to the principles of chemical hygiene and safety for hazardous substances. All procedures should be performed in a designated laboratory area equipped for handling potent compounds.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-glove with powder-free nitrile gloves | Safety glasses with side shields or chemical splash goggles | Disposable, cuffed gown | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation | Double-glove with powder-free nitrile gloves | Chemical splash goggles | Disposable, cuffed gown | Use within a certified chemical fume hood |
| In-vitro/In-vivo Dosing | Powder-free nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if solutions are handled carefully |
| Waste Disposal | Powder-free nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Spill Cleanup | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical splash goggles and face shield | Disposable, cuffed, fluid-resistant gown | N95 or higher-rated respirator |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
II. Safe Handling and Operational Plans
Adherence to standard operating procedures is critical to minimize the risk of exposure and ensure the integrity of your research.
A. Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of concentrated stock solutions should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Designated Area: Designate a specific area within the laboratory for the storage and handling of this compound. This area should be clearly marked.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure. Use dedicated spatulas and weigh boats.
-
Solubilization: this compound hydrochloride is soluble in DMSO.[1][2] When preparing solutions, add the solvent to the vial containing the solid this compound slowly to avoid splashing.
-
Administration: When performing in-vitro or in-vivo experiments, handle solutions with care to avoid generating aerosols.
-
Decontamination: After each procedure, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water. All disposable materials used in the process should be considered contaminated waste.
III. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
A. Spill Response Workflow:
Caption: Workflow for responding to an this compound spill.
B. Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before re-entering, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using forceps or other tools and place them into a clearly labeled, sealable plastic bag or container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with 70% ethanol.
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Plan
As an investigational drug, this compound and all materials contaminated with it must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines, such as the Resource Conservation and Recovery Act (RCRA).[3][4]
A. Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal workflow for this compound waste.
B. Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, bench paper, empty vials) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any needles or syringes used for administering this compound must be disposed of immediately into a designated sharps container.
-
Final Disposal: All hazardous waste containers must be sealed and disposed of through your institution's EHS department.[4][5][6] Follow their specific procedures for waste pickup and documentation.
By implementing these safety and handling procedures, researchers can minimize the risks associated with handling the potent investigational compound this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound hydrochloride | Sodium Channel | TargetMol [targetmol.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
